molecular formula C12H12N2O B1352989 6-(4-Ethylphenyl)pyridazin-3-ol CAS No. 55901-96-7

6-(4-Ethylphenyl)pyridazin-3-ol

Cat. No.: B1352989
CAS No.: 55901-96-7
M. Wt: 200.24 g/mol
InChI Key: WRMGYZYIXOIATK-UHFFFAOYSA-N
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Description

6-(4-Ethylphenyl)pyridazin-3-ol is a chemical compound belonging to the pyridazinone class, which serves as a valuable heterocyclic building block in medicinal chemistry and drug discovery research . Pyridazinone derivatives are extensively investigated in pharmaceutical research for their potential biological activities, particularly as kinase inhibitors . Compounds featuring the pyridazin-3-ol scaffold, such as this one, are of significant interest in the development of therapeutic agents targeting tyrosine kinases like FGFR (Fibroblast Growth Factor Receptor), which are implicated in various cancers . Furthermore, related pyridazinone analogs have been studied as potent inhibitors of other kinase families, including serine/threonine kinases such as PIM-1, that play crucial roles in controlling cell proliferation and apoptosis in malignancies . The 6-phenylpyridazin-3(2H)-one core structure is also recognized in cardiovascular research, having been studied as a potent cardiotonic agent . This compound is provided strictly for Research Use Only (RUO). It is intended for laboratory research purposes and is not intended for use in the diagnosis, prevention, or treatment of human or animal diseases. Researchers are responsible for ensuring that all handling and applications of this material comply with their institution's guidelines and applicable local regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-ethylphenyl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-2-9-3-5-10(6-4-9)11-7-8-12(15)14-13-11/h3-8H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRMGYZYIXOIATK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10403407
Record name 6-(4-ethylphenyl)pyridazin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10403407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55901-96-7
Record name 6-(4-ethylphenyl)pyridazin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10403407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical structure and properties of 6-(4-Ethylphenyl)pyridazin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Structural Analysis, Synthetic Pathways, and Pharmacological Potential of a Privileged Scaffold [1]

Executive Summary

This technical guide provides a comprehensive analysis of 6-(4-Ethylphenyl)pyridazin-3-ol (CAS: 55901-96-7), a heterocyclic compound belonging to the class of 6-arylpyridazin-3(2H)-ones.[1] Often existing in its tautomeric ketone form, this molecule represents a "privileged scaffold" in medicinal chemistry, serving as a core structure for cardiotonic agents (PDE III inhibitors), non-steroidal anti-inflammatory drugs (COX-2 inhibitors), and antihypertensive vasorelaxants. Beyond pharmaceuticals, its rigid rod-like structure and polarizable core make it a valuable mesogen in the design of liquid crystalline materials.[1] This guide details its chemical identity, validated synthetic protocols, physicochemical properties, and application spectrum.[2]

Chemical Identity & Structural Analysis[1][2][3][4]

The compound exhibits prototropic tautomerism, an equilibrium between the pyridazin-3-ol (enol) and pyridazin-3(2H)-one (keto) forms.[1] In the solid state and in polar solvents, the oxo-form predominates due to the stability of the amide-like lactam linkage and intermolecular hydrogen bonding.[1]

Nomenclature and Identifiers[4]
PropertyDetail
IUPAC Name This compound
Preferred Tautomer 6-(4-Ethylphenyl)pyridazin-3(2H)-one
CAS Registry Number 55901-96-7
Molecular Formula C₁₂H₁₂N₂O
Molecular Weight 200.24 g/mol
SMILES CCc1ccc(cc1)c2ccc(=O)[nH]n2
InChIKey Unique identifier for verification (Analog based)
Tautomeric Equilibrium

The biological activity of the molecule is heavily influenced by its tautomeric state.[1] The lactam (one) form acts as a hydrogen bond donor/acceptor pair, critical for binding to enzyme active sites (e.g., COX-2 or PDE III).

Tautomerism Enol Enol Form (this compound) Aromatic Pyridazine Ring OH Group (H-bond Donor) Keto Keto Form (Dominant) (6-(4-Ethylphenyl)pyridazin-3(2H)-one) Amide-like Lactam NH (Donor) / C=O (Acceptor) Enol->Keto  Tautomerization (K_eq >> 1)  

Figure 1: Prototropic tautomerism favoring the pyridazinone (keto) form in solution and solid phase.

Synthesis & Manufacturing Protocols

The synthesis of 6-arylpyridazinones is classically achieved via the Friedel-Crafts/Hydrazine Cyclization route.[1] This method is robust, scalable, and allows for the introduction of the ethyl group early in the pathway.

Retro-Synthetic Analysis

The target molecule is disassembled into two key precursors: Ethylbenzene (or a para-ethyl activated aromatic) and Succinic Anhydride .[1]

Detailed Protocol (The Friedel-Crafts Route)

Step 1: Friedel-Crafts Acylation

  • Reagents: Ethylbenzene, Succinic Anhydride, AlCl₃ (Lewis Acid), Nitrobenzene or DCM (Solvent).

  • Procedure: Succinic anhydride is reacted with ethylbenzene in the presence of anhydrous AlCl₃.[1] The directing effect of the ethyl group favors para-substitution.[1]

  • Product: 3-(4-Ethylbenzoyl)propionic acid.[1]

  • Critical Control Point: Maintain temperature < 5°C during addition to prevent polymerization or multiple acylations.

Step 2: Cyclization (Condensation)

  • Reagents: 3-(4-Ethylbenzoyl)propionic acid, Hydrazine Hydrate (NH₂NH₂[1]·H₂O), Ethanol/Acetic Acid.[3]

  • Procedure: Reflux the keto-acid with hydrazine hydrate for 2–4 hours.

  • Intermediate: 6-(4-Ethylphenyl)-4,5-dihydropyridazin-3(2H)-one.[1][4]

  • Observation: The intermediate is a saturated dihydro-pyridazinone.[1]

Step 3: Dehydrogenation (Aromatization) [1]

  • Reagents: Bromine/Acetic Acid or Sodium 3-nitrobenzenesulfonate.[1]

  • Procedure: The dihydro-intermediate is treated with an oxidizing agent to restore aromaticity to the pyridazine ring.[1]

  • Final Product: 6-(4-Ethylphenyl)pyridazin-3(2H)-one.[1][4][5]

Synthesis Substrate Ethylbenzene + Succinic Anhydride Intermediate1 3-(4-Ethylbenzoyl)propionic Acid (Gamma-Keto Acid) Substrate->Intermediate1 Friedel-Crafts (AlCl3, DCM) Intermediate2 4,5-Dihydro-6-(4-ethylphenyl) pyridazin-3(2H)-one Intermediate1->Intermediate2 Cyclization (NH2NH2, EtOH, Reflux) Product TARGET: 6-(4-Ethylphenyl)pyridazin-3(2H)-one Intermediate2->Product Dehydrogenation (Br2/AcOH or SeO2)

Figure 2: Step-wise synthetic pathway from commodity chemicals to the target pyridazinone.[1]

Physicochemical Properties[1][3][4][6][9][10]

Understanding the physical behavior of this compound is essential for formulation and assay development.[1]

PropertyValue / DescriptionRelevance
Physical State Crystalline SolidStable for storage; non-hygroscopic.[1]
Melting Point ~140–145°C (Estimated)*High MP indicates strong intermolecular H-bonding (dimer formation).[1]
Solubility (Water) Low (< 0.1 mg/mL)Requires co-solvents (DMSO, PEG-400) for biological assays.[1]
Solubility (Organic) High in DMSO, DMF, EthanolSuitable for stock solution preparation.
pKa (Acidic) ~10.5 (NH group)Weakly acidic; forms salts with strong bases (e.g., NaOH).
LogP (Lipophilicity) ~2.5 – 2.8Moderate lipophilicity; good membrane permeability.[1]

*Note: Melting point estimated based on the close homolog 6-methylpyridazin-3(2H)-one (143-145°C) and general trends in 6-arylpyridazinones.[1]

Spectral Characteristics (Expected)
  • ¹H NMR (DMSO-d₆):

    • 
       1.20 (t, 3H, -CH₃ of ethyl)
      
    • 
       2.65 (q, 2H, -CH₂- of ethyl)
      
    • 
       6.95 (d, 1H, pyridazine H-4)
      
    • 
       7.30 (d, 2H, Ar-H)
      
    • 
       7.80 (d, 2H, Ar-H)
      
    • 
       8.05 (d, 1H, pyridazine H-5)
      
    • 
       13.10 (s, 1H, NH, broad, exchangeable)
      
  • IR (KBr): Strong absorption at 1660–1680 cm⁻¹ (C=O stretch, amide I band).

Applications & Biological Relevance[2][11][12][13]

Pharmaceutical Applications

The 6-arylpyridazinone scaffold is a pharmacophore found in several approved and investigational drugs.

  • Cardiotonics (PDE III Inhibition): Analogous to Levosimendan and Pimobendan , this core structure can inhibit Phosphodiesterase III, increasing cAMP levels in cardiomyocytes, leading to positive inotropy (increased heart contraction strength) and vasodilation.

  • COX-2 Inhibition: The pyridazinone ring serves as a bioisostere for the lactone ring in Coxibs.[1] The 4-ethylphenyl group provides the necessary lipophilic bulk to fit into the COX-2 hydrophobic pocket.[1]

  • Antihypertensive: Derivatives of this structure exhibit vasorelaxant activity, potentially through alpha-adrenergic blockade or calcium channel modulation.[1]

Material Science: Liquid Crystals

The molecule possesses a rigid core (phenyl-pyridazine) and a flexible tail (ethyl).[1] This "rod-like" geometry is characteristic of mesogens . This compound can serve as a core component in liquid crystal mixtures, where the high polarizability of the pyridazine ring enhances the dielectric anisotropy of the material.[1]

BioActivity Core 6-(4-Ethylphenyl) pyridazin-3-ol Target1 PDE III Enzyme (Cardiotonic) Core->Target1 Mimics cAMP substrate Target2 COX-2 Enzyme (Anti-inflammatory) Core->Target2 Fits Hydrophobic Pocket Target3 Liquid Crystals (Mesogen) Core->Target3 Rigid Core + Flexible Tail

Figure 3: Pharmacological and industrial application spectrum of the scaffold.[1]

Safety & Handling (MSDS Summary)

While specific toxicological data for this exact derivative may be limited, handling should follow protocols for bioactive nitrogen heterocycles.

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[1] Potentially bioactive (treat as a drug candidate).[1][6]

  • Handling: Use a fume hood.[1] Wear nitrile gloves and safety glasses.[1]

  • Storage: Store in a cool, dry place. The compound is generally stable but should be protected from strong oxidizing agents.[1]

  • First Aid: In case of contact, wash with ample soap and water. If inhaled, move to fresh air.

References

  • ChemicalBook. (2025).[1] 3(2H)-Pyridazinone synthesis and derivatives. Retrieved from

  • Sigma-Aldrich. (2025).[1] Product Catalog: 6-(4-Ethylphenyl)-3(2H)-pyridazinone (CAS 55901-96-7).[1][5] Retrieved from [1]

  • Sotelo, E., et al. (2002). Pyridazines.[1][2][7][5][6][8] Part 29: Synthesis and platelet aggregation inhibition activity of 5-substituted-6-phenyl-3(2H)-pyridazinones. Bioorganic & Medicinal Chemistry.[1][2][6]

  • Dogruer, D. S., et al. (2003). Synthesis and anti-inflammatory activity of some new 6-substituted-3(2H)-pyridazinone derivatives.[1][4] Il Farmaco.[1]

  • PubChem. (2025).[1] Compound Summary: 6-Arylpyridazin-3-ones.[1][9] National Library of Medicine.[1] Retrieved from

Sources

Tautomerism of 6-(4-Ethylphenyl)pyridazin-3-ol vs pyridazinone derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Deep Dive: Tautomeric Dynamics of 6-(4-Ethylphenyl)pyridazin-3-ol vs. Pyridazinone Derivatives

Executive Summary The structural integrity of the pyridazinone scaffold is a cornerstone in the design of phosphodiesterase (PDE) inhibitors, COX-2 inhibitors, and cardiotonic agents. This guide provides a rigorous technical analysis of the tautomeric equilibrium between This compound (lactim) and 6-(4-ethylphenyl)pyridazin-3(2H)-one (lactam). While often used interchangeably in nomenclature, the distinction is critical for synthetic derivatization, solubility profiling, and ligand-receptor binding affinity. This document details the thermodynamic drivers, analytical discrimination methods, and synthetic protocols required to control this equilibrium.

Structural Dynamics & Thermodynamics

The core phenomenon governing this scaffold is lactam-lactim tautomerism . For this compound, the equilibrium heavily favors the lactam (pyridazinone) form in both the solid state and polar solutions.

The Equilibrium Mechanism

The proton transfer occurs between the N2 nitrogen and the O3 oxygen.

  • Form A (Lactam): 6-(4-ethylphenyl)pyridazin-3(2H)-one. Characterized by a carbonyl (C=O) bond and an N-H bond.

  • Form B (Lactim): this compound. Characterized by a C-OH bond and an aromatic pyridine-like ring structure.

Unlike phenols, where the enol form is stable due to aromaticity, the pyridazinone ring retains significant resonance stabilization in the lactam form due to the contribution of a dipolar canonical structure (


). The 4-ethylphenyl substituent at position 6 extends the conjugation, further stabilizing the planar conformation required for the lactam form.
Thermodynamic Drivers
  • Solvent Polarity: In polar protic solvents (e.g., water, methanol), the lactam form is stabilized by intermolecular hydrogen bonding and its higher dipole moment. The lactim form becomes accessible only in highly non-polar environments or gas-phase conditions [1].

  • Substituent Effects: The 4-ethyl group is a weak electron-donating group (EDG). While it increases electron density on the phenyl ring, it does not sufficiently perturb the pyridazine ring's electronics to shift the equilibrium toward the lactim form, unlike strong electron-withdrawing groups which might slightly destabilize the lactam [2].

Tautomerism cluster_factors Stabilizing Factors for Lactam Lactam Lactam Form (Pyridazinone) Predominant in Solution/Solid TS Transition State (Proton Transfer) Lactam->TS -H+ (N2) TS->Lactam Favored (ΔG < 0) Lactim Lactim Form (Pyridazinol) Rare/Transient TS->Lactim +H+ (O3) Lactim->TS Fast F1 Dipolar Resonance F1->Lactam F2 Intermolecular H-Bonds F2->Lactam F3 Solvent Polarity (High)

Figure 1: Thermodynamic landscape of the lactam-lactim tautomerism favoring the pyridazinone species.

Analytical Characterization

Distinguishing the tautomers requires specific spectroscopic markers. The presence of "fixed" derivatives (N-methyl vs O-methyl) serves as the control for assigning spectral signals.

NMR Spectroscopy Comparison

The most definitive method for assigning the tautomer in solution is


C and 

N NMR.
FeatureLactam (Parent/N-Alkyl)Lactim (O-Alkyl/Trapped)Diagnostic Value
C3 Chemical Shift

160 – 165 ppm

155 – 158 ppm
High: Carbonyl carbon is more deshielded than C-O aromatic carbon [3].
C4/C5 Coupling

~ 10 Hz

~ 9 Hz
Moderate: Reflects bond order changes in the ring.
N2 Chemical Shift

-220 to -240 ppm

-130 to -150 ppm
Critical: (

N NMR) Amide-like N is shielded vs. Pyridine-like N.
Proton Signal Broad singlet

12–14 ppm (NH)
Broad singlet

9–11 ppm (OH)
Low: Highly solvent/concentration dependent.
X-Ray Crystallography

In the solid state, 6-arylpyridazin-3(2H)-ones crystallize exclusively in the lactam form.

  • C3–O Bond Length: 1.25 – 1.27 Å (Characteristic of C=O double bond).

  • C3–N2 Bond Length: 1.35 – 1.38 Å (Partial double bond character).

  • Note: A pure lactim tautomer would show a C–O bond length closer to 1.34 Å (single bond) [4].

Experimental Protocols

Synthesis of 6-(4-Ethylphenyl)pyridazin-3(2H)-one

This protocol utilizes a Friedel-Crafts acylation followed by hydrazinolysis and dehydrogenation. This route ensures the formation of the parent scaffold which exists as the lactam [5, 6].

Reagents:

  • Ethylbenzene, Succinic Anhydride, AlCl

    
    , Hydrazine Hydrate, Bromine/Acetic Acid.
    

Step-by-Step Methodology:

  • Friedel-Crafts Acylation:

    • Suspend anhydrous AlCl

      
       (1.1 eq) in dry dichloromethane (DCM) at 0°C.
      
    • Add succinic anhydride (1.0 eq) followed by dropwise addition of ethylbenzene (1.0 eq).

    • Stir at RT for 4 hours, then reflux for 2 hours.

    • Quench: Pour onto ice/HCl. Extract with DCM.

    • Product: 3-(4-ethylbenzoyl)propionic acid.

  • Cyclization (Formation of Dihydropyridazinone):

    • Dissolve the keto-acid in ethanol.

    • Add Hydrazine Hydrate (80%, 2.0 eq) dropwise.

    • Reflux for 3–6 hours. Monitor by TLC (disappearance of acid).

    • Cool to precipitate the 4,5-dihydro-6-(4-ethylphenyl)pyridazin-3(2H)-one.

  • Dehydrogenation (Aromatization):

    • Dissolve the dihydro-intermediate in Glacial Acetic Acid.

    • Heat to 60–70°C.

    • Add Bromine (1.1 eq) in acetic acid dropwise.

    • Stir for 30 mins. Pour into ice water.

    • Isolation: Filter the solid precipitate. Recrystallize from Ethanol/DMF.

    • Yield: ~75-85%. White/Pale yellow solid.

Derivatization Logic (N- vs. O-Alkylation)

To "lock" the tautomer for SAR studies, specific conditions are required:

  • To obtain N-Alkyl derivatives (Pyridazinones):

    • Conditions: K

      
      CO
      
      
      
      , Alkyl Halide, Acetone/DMF.
    • Mechanism:[1][2] The N2 nitrogen is the softer nucleophile and is kinetically favored under basic conditions in polar aprotic solvents.

  • To obtain O-Alkyl derivatives (Alkoxypyridazines):

    • Conditions: Ag

      
      CO
      
      
      
      or Mitsunobu conditions (PPh
      
      
      , DIAD, Alcohol).
    • Mechanism:[1][2] Silver salts often favor O-alkylation via coordination to the nitrogen lone pair, blocking N-attack.

Pharmacological Implications[3][4][5][6][7][8]

The choice between the parent scaffold (tautomeric) and "fixed" derivatives fundamentally alters the drug-target interaction profile.

  • H-Bond Donor/Acceptor: The parent lactam acts as both a Hydrogen Bond Donor (via NH) and Acceptor (via C=O).

  • Fixed Pyridazinones (N-Alkyl): Lose the H-bond donor capability. This often results in reduced polarity and improved membrane permeability but may abolish critical binding interactions in the active site (e.g., PDE3/PDE4 pockets often require the NH donor) [7].

  • Fixed Pyridazinols (O-Alkyl): Change the vector of the H-bond acceptor and increase lipophilicity significantly.

Pharmacology cluster_ligands Ligand Variations Target Protein Binding Pocket (e.g., PDE3, COX-2) Parent Parent Scaffold (Lactam Tautomer) Parent->Target Dual Interaction: NH (Donor) + CO (Acceptor) N_Deriv N-Alkyl Derivative (Fixed Lactam) N_Deriv->Target Single Interaction: CO (Acceptor) only O_Deriv O-Alkyl Derivative (Fixed Lactim) O_Deriv->Target Altered Interaction: N (Acceptor) + Ether O

Figure 2: Impact of tautomeric state and derivatization on receptor binding modes.

References

  • Tautomerism in pyridazin-3(2H)-one: A theoretical study. Journal of Molecular Graphics and Modelling. (2014). Link

  • Synthesis and evaluation of aromaticity and tautomerization of pyrazolopyridazin(on)es. Indian Academy of Sciences. Link

  • An analysis of the 13C n.m.r. spectra of pyridazin-3-ones. Journal of the Chemical Society, Perkin Transactions 1. Link

  • Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one. MDPI. (2019). Link

  • Synthesis of pyridazin-3(2H)-one derivatives. ResearchGate. Link

  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications. SciSpace. Link

  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules. NIH / PMC. Link

Sources

Thermodynamic Profiling of 6-(4-Ethylphenyl)pyridazin-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermodynamic properties of 6-(4-Ethylphenyl)pyridazin-3-ol Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary & Chemical Identity

This compound (CAS: 1986-47-6 / 55901-96-7 for tautomer) represents a critical scaffold in the development of cardioactive and anti-inflammatory agents.[1] In the solid state and polar solutions, this compound predominantly exists as its lactam tautomer, 6-(4-ethylphenyl)-3(2H)-pyridazinone .[1]

This guide synthesizes the thermodynamic profile of this molecule, grounding its analysis in the extensively characterized 6-phenyl homologue (PPD).[2][3] By integrating experimental data from the pyridazinone class with structure-property relationship (SPR) principles, we provide a robust framework for predicting solubility, stability, and phase behavior essential for pre-formulation and process chemistry.[1]

Tautomeric Equilibrium

The thermodynamic stability of the lactam (one) versus lactim (ol) form is solvent-dependent but heavily biased toward the lactam in the crystalline phase. This equilibrium dictates the enthalpy of fusion and solubility parameters.

Tautomerism cluster_0 Lactim Form (Minor) cluster_1 Lactam Form (Major/Solid) Lactim 6-(4-Ethylphenyl) pyridazin-3-ol (Aromatic OH) Lactam 6-(4-Ethylphenyl)- 3(2H)-pyridazinone (Amide-like NH-CO) Lactim->Lactam  K_eq >> 1 (Solid/Polar)  

Figure 1: Tautomeric equilibrium favoring the 3(2H)-pyridazinone form in solid state and polar media.[1]

Solid-State Thermodynamic Properties

Understanding the crystal lattice energy is prerequisite to predicting solubility. The introduction of the p-ethyl group disrupts the high-symmetry packing seen in the unsubstituted phenyl analog, leading to specific shifts in thermal transitions.[1]

Melting Point & Enthalpy of Fusion

While the 6-phenyl homologue (PPD) exhibits a melting point (


) of 476.4–478.9 K , the p-ethyl substitution introduces steric bulk and rotational freedom that typically lowers the lattice energy slightly, though the increase in molecular weight provides a counter-balance.
PropertyValue (PPD Homologue Baseline)Predicted Shift for 4-Ethyl DerivativeMechanistic Rationale
Melting Point (

)
476.43 K (203.3 °C)465–475 K (Slight Decrease)Alkyl chain flexibility disrupts

-

stacking efficiency.[1]
Enthalpy of Fusion (

)
24.51 kJ·mol⁻¹25–28 kJ·mol⁻¹ Increased van der Waals surface area increases total cohesive energy.
Entropy of Fusion (

)
51.44 J·mol⁻¹·K⁻¹> 55 J·mol⁻¹·K⁻¹ Higher conformational entropy of the ethyl tail in the melt phase.

Data Source: Baseline values derived from Shakeel et al. (2019) for 6-phenylpyridazin-3(2H)-one.[1]

Thermal Stability

Thermogravimetric analysis (TGA) of this class typically shows high thermal stability, with decomposition onset


. The lactam ring is robust, making sublimation a viable purification technique for analytical standards.[1]

Solubility Thermodynamics

The solubility of this compound is governed by the "like dissolves like" principle, modified by the specific hydrogen-bonding capacity of the pyridazinone ring (H-bond donor/acceptor).[1]

Solvent Hierarchy

The solubility profile follows a clear polarity and proton-acceptor trend. The ethyl group enhances solubility in lipophilic solvents compared to the phenyl analog but reduces it in water.

Solubility Ranking (


 mole fraction): 
  • DMSO (Best): Strong H-bond acceptor disrupts intermolecular amide dimers.

  • PEG-400 / Transcutol : Amphiphilic nature matches the molecule's dual character.

  • Short-chain Alcohols (MeOH, EtOH) : Moderate solubility; decreases as alkyl chain length increases.[1]

  • Water (Worst): Practically insoluble (

    
     mole fraction) due to the hydrophobic phenyl-ethyl tail.
    
Thermodynamic Parameters of Dissolution

Dissolution is an endothermic and entropy-driven process.[2] The positive enthalpy of solution (


) indicates that the energy required to break the crystal lattice exceeds the solvation energy released.

Key Equations for Analysis:

  • Modified Apelblat Equation: Used to correlate experimental solubility (

    
    ) with temperature (
    
    
    
    ).
    
    
  • van't Hoff Equation:

    
    
    
ParameterSignPhysical Interpretation
Gibbs Free Energy (

)
Positive (+) Non-spontaneous dissolution at standard state; requires driving force (entropy).
Enthalpy (

)
Positive (+) Endothermic.[4] Solubility increases with temperature.
Entropy (

)
Positive (+) Disorder increases significantly upon transferring the rigid lattice molecule into solution.

Experimental Protocols (Methodology)

To validate these properties for the specific 4-ethyl derivative, the following standardized protocols are recommended. These ensure data integrity and reproducibility (E-E-A-T).

Isothermal Shake-Flask Solubility Method

This is the gold standard for thermodynamic solubility determination.

SolubilityProtocol Start Excess Solid Addition Equilibration Shake at Constant T (72 hours, Orbit Shaker) Start->Equilibration Separation Phase Separation (Centrifugation/Filtration 0.45 µm) Equilibration->Separation Dilution Dilution with Mobile Phase Separation->Dilution Analysis Quantification (HPLC-UV) λ_max ≈ 250-280 nm Dilution->Analysis DataCalc Calculate Mole Fraction (x_2) Apply Apelblat Model Analysis->DataCalc

Figure 2: Workflow for isothermal solubility determination.[1]

Protocol Steps:

  • Preparation: Add excess this compound to 5 mL of solvent in glass vials.

  • Equilibration: Place in a thermostatic shaker at fixed temperatures (

    
     to 
    
    
    
    K). Shake continuously for 72 hours.
  • Settling: Allow to stand for 4 hours to ensure sedimentation of undissolved solids.

  • Sampling: Withdraw supernatant using a pre-heated syringe filter (0.22 or 0.45 µm).

  • Quantification: Analyze via HPLC (C18 column, MeOH:Water mobile phase).

  • Solid State Check: Analyze the bottom solid residue via DSC/XRD to confirm no polymorphic transition occurred during equilibration.

Differential Scanning Calorimetry (DSC)

Purpose: Determine


 and 

.
  • Instrument: PerkinElmer or TA Instruments DSC.

  • Conditions: Heat 2–5 mg sample in crimped aluminum pan under

    
     flow (50 mL/min).
    
  • Ramp Rate: 10 K/min from 300 K to 550 K.

  • Validation: Calibrate using Indium standard (

    
     °C).
    

References

  • Shakeel, F., et al. (2019).[1] "Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents." Molecules, 24(18), 3404.[1][3][5]

  • Asif, M., & Anita, S. (2016).[1] "6-(4-Aminophenyl)-4,5-dihydro-3(2H)-pyridazinone-an important chemical moiety for development of cardioactive agents: A review." Tropical Journal of Pharmaceutical Research, 15(7), 1579–1590.[1]

  • NIST Chemistry WebBook. "Standard Reference Data for Pyridazine Derivatives."

  • Sigma-Aldrich. "Product Specification: 6-(4-Ethylphenyl)-3(2H)-pyridazinone (CAS 55901-96-7)."[1]

Sources

The Pyridazinone Core: 6-(4-Ethylphenyl)pyridazin-3-ol as a High-Birefringence Mesogen Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-(4-Ethylphenyl)pyridazin-3-ol (often isolated as its tautomer, 6-(4-ethylphenyl)pyridazin-3(2H)-one) represents a critical "privileged scaffold" in the design of advanced liquid crystal (LC) mixtures. Unlike standard phenyl-cyclohexane or biphenyl mesogens, the pyridazine core introduces a transverse dipole moment due to the adjacent nitrogen atoms in the aromatic ring.

This structural feature imparts negative dielectric anisotropy (


) , a mandatory requirement for Vertical Alignment (VA) display modes. Furthermore, the high polarizability of the 

-deficient pyridazine ring contributes to high birefringence (

), enabling thinner cell gaps and faster response times in next-generation displays.

Trans-disciplinary Note: While this guide focuses on optoelectronics, this specific intermediate is also a validated pharmacophore in medicinal chemistry, serving as a precursor for cardiotonic agents (PDE3 inhibitors) and COX-2 inhibitors.

Molecular Architecture & Tautomeric Control

Understanding the reactivity of this intermediate requires a mastery of its tautomeric equilibrium. In the solid state and polar solvents, the molecule exists predominantly in the lactam (oxo) form, not the lactim (hydroxy) form.

The Lactam-Lactim Equilibrium

The "3-ol" nomenclature is chemically misleading during synthesis. The proton resides on the nitrogen (N2), creating a carbonyl functionality at C3.

  • Lactam Form (Preferred): 6-(4-ethylphenyl)pyridazin-3(2H)-one. High melting point, H-bond donor (N-H) and acceptor (C=O).

  • Lactim Form (Reactive Intermediate): this compound. Accessible via base catalysis, allowing for O-alkylation.

Critical Synthetic Implication: To synthesize a liquid crystal mesogen, one must lock the molecule into the O-substituted form (ether linkage). Direct alkylation often yields a mixture of N-alkylated (undesired impurity) and O-alkylated (desired mesogen) products. Control over this selectivity is the primary challenge in scaling this intermediate.

Visualization: Tautomerism & Reactivity

Tautomerism Lactam Lactam Form (Major) (Pyridazin-3(2H)-one) Stable Solid State Lactim Lactim Form (Minor) (Pyridazin-3-ol) Reactive Species Lactam->Lactim Tautomeric Equilibrium (Base/Solvent Dep.) Impurity N-Alkylated Byproduct (Non-Mesogenic) Impurity Lactam->Impurity R-X, K2CO3 (N-Alkylation) Mesogen Target Mesogen (O-Alkylated Ether) Liquid Crystalline Lactim->Mesogen R-X, Ag2CO3 (O-Alkylation)

Figure 1: The tautomeric equilibrium determines the synthetic pathway. Selective O-alkylation is required to generate the rod-like anisotropy necessary for liquid crystals.

Synthetic Pathway: The "Friedel-Crafts / Hydrazine" Route[1][2]

While Suzuki coupling offers precision, the industrial standard for generating the pyridazinone core at multi-gram scales is the condensation of


-keto acids with hydrazine. This route is cost-effective and scalable.
Step 1: Friedel-Crafts Acylation

Objective: Synthesis of


-(4-ethylbenzoyl)propionic acid.
  • Reagents: Ethylbenzene, Succinic Anhydride, AlCl

    
     (anhydrous).
    
  • Solvent: 1,2-Dichloroethane (DCE) or Nitrobenzene.

  • Mechanism: Electrophilic aromatic substitution. The ethyl group directs para due to sterics and electronics, but ortho isomers must be removed via recrystallization.

Step 2: Cyclization to Dihydropyridazinone

Objective: Formation of 6-(4-ethylphenyl)-4,5-dihydropyridazin-3(2H)-one.

  • Reagents: Hydrazine hydrate (NH

    
    NH
    
    
    
    H
    
    
    O).
  • Solvent: Ethanol or Isopropanol.

  • Protocol: Refluxing the keto acid with hydrazine results in rapid condensation to the cyclic hydrazone.

  • Checkpoint: The product here is not aromatic. It is the 4,5-dihydro derivative.[1][2][3][4][5]

Step 3: Oxidative Dehydrogenation (Aromatization)

Objective: Conversion to the final this compound (aromatic core).

  • Reagents: Bromine (Br

    
    ) in Glacial Acetic Acid OR Sodium 3-nitrobenzenesulfonate (resists over-bromination).
    
  • Why this step matters: The dihydro- form lacks the planar

    
    -system required for high birefringence. Aromatization restores the delocalized system.
    
Detailed Protocol: Dehydrogenation (Lab Scale)
  • Dissolution: Dissolve 10 mmol of 6-(4-ethylphenyl)-4,5-dihydropyridazin-3(2H)-one in 30 mL of glacial acetic acid. Heat to 60°C.

  • Addition: Add 11 mmol of Bromine dropwise over 20 minutes.

    • Caution: Evolution of HBr gas. Use a scrubber.

  • Reflux: Heat to reflux (118°C) for 3 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1). The aromatic product is less polar than the dihydro precursor.

  • Quench: Pour the hot mixture into 100 mL of ice water. The product will precipitate as a solid.[6]

  • Purification: Filter and wash with 10% NaHSO

    
     (to remove residual bromine) and water. Recrystallize from Ethanol/DMF.
    
Visualization: Synthetic Workflow

Synthesis Start Ethylbenzene Step1 Friedel-Crafts Acylation (+ Succinic Anhydride / AlCl3) Start->Step1 Inter1 Intermediate: beta-(4-ethylbenzoyl)propionic acid Step1->Inter1 Step2 Cyclization (+ Hydrazine Hydrate) Inter1->Step2 Inter2 Intermediate: 4,5-Dihydropyridazinone Step2->Inter2 Step3 Dehydrogenation (Br2 / AcOH) Inter2->Step3 Aromatization Final Target: This compound Step3->Final

Figure 2: The three-stage industrial synthesis route. Step 3 (Dehydrogenation) is critical for establishing the electronic properties required for LC applications.

Functionalization: Creating the Mesogen

The "3-ol" intermediate is not a liquid crystal itself (melting point is too high, often >200°C). It serves as the rigid core. To induce a nematic phase, one must attach a flexible tail or a second rigid ring.

Strategy: Selective O-Alkylation To avoid N-alkylation (which breaks the conjugation and linearity), use "hard" alkylating agents or silver salts.

  • Reagent: Alkyl bromide (e.g., 1-bromo-4-propylbenzene for extended core) or alkyl tosylate.

  • Catalyst: Silver Carbonate (Ag

    
    CO
    
    
    
    ) in Toluene/THF.
    • Why Silver? The "Silver Salt Rule" favors reaction at the oxygen atom (Lactim) over the nitrogen (Lactam), maximizing yield of the ether.

  • Result: 3-alkoxy-6-(4-ethylphenyl)pyridazine. This ether linkage lowers the melting point and stabilizes the nematic phase.

Characterization & Quality Control

For LC applications, purity must exceed 99.5% to prevent ionic impurities from causing "image sticking" in displays.

TechniqueParameterAcceptance Criteria
HPLC Purity> 99.8% (Area %)
1H-NMR StructureAromatic protons at

7.5-8.2 ppm; Ethyl triplet/quartet distinct.[7] Absence of aliphatic CH

signals from dihydro- precursor (approx

2.6-3.0 ppm).
DSC Phase TransitionsSharp melting endotherm. If functionalized, distinct Nematic

Isotropic transition (

).
Dielectric Spectroscopy Anisotropy (

)
Must be negative (typically -2 to -5 for pyridazines).

References

  • Synthesis of Pyridazinones: Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives. National Institutes of Health (NIH).

  • Tautomerism Studies: Tautomerism in pyridazin-3(2H)-one: a theoretical study using implicit/explicit solvation models. Journal of Molecular Graphics and Modelling.

  • LC Properties: High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications.[8] MDPI Materials.

  • Solubility & Characterization: Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one. MDPI Molecules.

  • General Heterocyclic Chemistry: Synthesis and Liquid Crystalline Phases of Pyridazine Derivatives. Taylor & Francis (Liquid Crystals Journal).

Sources

Technical Assessment: Handling, Toxicity Profile, and Risk Mitigation for 6-(4-Ethylphenyl)pyridazin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Document Control:

  • Subject: 6-(4-Ethylphenyl)pyridazin-3-ol (and its stable tautomer 6-(4-Ethylphenyl)pyridazin-3(2H)-one)[1]

  • CAS Registry Number: 55901-96-7 (corresponding to the keto-tautomer)[1]

Executive Summary & Chemical Identity[1]

The Core Challenge: Researchers often encounter this compound as a critical intermediate in the synthesis of liquid crystalline materials and bioactive pyridazinone scaffolds (e.g., COX-2 inhibitors, cardiotonic agents).[1] A major point of confusion—and safety risk—lies in its tautomerism. While often referenced as the "ol" (enol form) in mechanistic discussions, the commercially supplied solid is almost exclusively the 3(2H)-one (keto form).

Understanding this equilibrium is not merely academic; it dictates solubility, membrane permeability, and the selection of appropriate personal protective equipment (PPE).

Molecular Characterization[2]
PropertyDetail
Chemical Name 6-(4-Ethylphenyl)pyridazin-3(2H)-one
Synonyms This compound; 3-Hydroxy-6-(4-ethylphenyl)pyridazine
CAS Number 55901-96-7
Molecular Formula C₁₂H₁₂N₂O
Molecular Weight 200.24 g/mol
Physical State White to off-white crystalline powder
Solubility Profile Low in water; Soluble in DMSO, DMF, Hot Ethanol
Lipophilicity (LogP) ~2.3 (Predicted) - Indicates moderate membrane permeability
Tautomeric Equilibrium (Mechanism of Action)

The compound exists in a dynamic equilibrium between the lactam (keto) and lactim (enol) forms. In the solid state and in polar solvents, the keto form predominates.

Tautomerism node_keto Keto Form (Solid State) 6-(4-Ethylphenyl)pyridazin-3(2H)-one (Polar, H-bond Acceptor) node_enol Enol Form (Transient/Solution) This compound (Aromatic, H-bond Donor) node_keto->node_enol  Tautomerization   (Solvent Dependent)

Figure 1: Tautomeric equilibrium. The shift affects pKa and receptor binding affinity.

GHS Hazard Identification & Safety Data

Author's Note: As this is often classified as a "Research Chemical" (OSHA 29 CFR 1910.1200), comprehensive toxicological data is frequently absent from vendor SDS. The following classification is derived from Structure-Activity Relationship (SAR) analysis of analogous phenyl-pyridazinones.

Hazard Classification (GHS)
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Precautionary Statements (Critical)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3]

  • P280: Wear protective gloves (Nitrile)/protective clothing/eye protection (Safety Goggles).

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

Toxicological Assessment (In-Depth Analysis)

Why this matters: Standard SDSs list "Irritant" and stop there. However, the 6-phenylpyridazin-3-one scaffold is a "privileged structure" in medicinal chemistry, known to interact with specific biological targets.[1]

Pharmacological Read-Across (Bioactivity Risks)

Based on structural analogs (e.g., Emorfazone, Levosimendan intermediates), this compound possesses latent bioactivity that researchers must anticipate:

  • Cardiovascular Effects (Vasodilation):

    • Mechanism:[1][2][3] Pyridazinone derivatives are frequently investigated as phosphodiesterase (PDE) inhibitors or calcium sensitizers.

    • Risk:[1][2][3][4] Systemic absorption may lead to hypotension (low blood pressure) or tachycardia.

    • Evidence: Studies on 6-aryl-pyridazin-3-ones demonstrate measurable vasorelaxant potency (EC50 values often in the micromolar range).[1]

  • COX-2 Inhibition:

    • Mechanism:[1][2][3][4] The 6-phenylpyridazinone core mimics the pharmacophore of COX-2 inhibitors.[1]

    • Risk:[1][2][3][4] Potential for gastrointestinal irritation or platelet aggregation modulation upon chronic exposure.

  • Amyloid Fibril Inhibition:

    • Mechanism:[1][2][3][4] Analogs have been shown to stabilize protein monomers.[5] While therapeutically useful, this confirms the molecule's ability to cross biological barriers and interact with proteins.

Quantitative Structure-Activity Relationship (QSAR) Logic

Using Cramer Class rules (predictive toxicology):

  • Class III (High Safety Concern): The compound contains a heterocyclic ring (pyridazine) and a phenol-mimic, suggesting potential for metabolic activation or persistence.

  • Metabolism: Likely undergoes hepatic hydroxylation at the ethyl group or N-demethylation (if alkylated), followed by glucuronidation.

Operational Safety Protocol

Directive: Do not treat this merely as "dust." Treat it as a Potent Compound (OEB 3 - Estimated) until specific toxicology proves otherwise.[1]

Engineering Controls & PPE[1]
  • Primary Containment: Weighing must be performed inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .[1]

  • Glove Selection:

    • Material: Nitrile (minimum 0.11 mm thickness).

    • Rationale: The lipophilic ethyl-phenyl tail facilitates permeation through latex. Double-gloving is recommended during solution preparation (DMSO/DMF).[1]

  • Respiratory: If handling >10 grams outside a hood, use a P3 (EN 143) or N95 (NIOSH) particulate respirator.

Handling Workflow (Self-Validating System)

HandlingProtocol step1 1. Receipt & Inspection (Verify CAS 55901-96-7) step2 2. Weighing (Inside Fume Hood ONLY) step1->step2 Check Integrity step3 3. Solubilization (DMSO Preferred) step2->step3 Avoid Aerosol step4 4. Usage (Closed Vessel) step3->step4 Dissolve Completely step5 5. Deactivation (Bleach/Oxidation) step4->step5 Waste Stream

Figure 2: Standard Operating Procedure for handling bioactive pyridazinones.

Solubility & Solution Stability
  • Water: Poor (< 0.1 mg/mL). Do not use aqueous buffers for stock solutions.

  • DMSO: Excellent (> 20 mg/mL).

  • Protocol:

    • Dissolve powder in 100% DMSO to create a Stock Solution (e.g., 100 mM).

    • Aliquot and store at -20°C (Stable for >6 months).

    • Dilute into aqueous media immediately before use to prevent precipitation.

Emergency Response & Environmental Fate

First Aid (Specific to Pyridazinones)
  • Inhalation: Move to fresh air immediately. Alert: If the victim experiences dizziness or palpitations (signs of vasodilation), seek medical attention and mention "potential PDE inhibitor exposure."

  • Skin Contact: Wash with soap and water.[2][3][6] Do not use ethanol or solvents, as this increases transdermal absorption of the lipophilic compound.

Environmental Impact
  • Aquatic Toxicity: Pyridazine derivatives are often persistent in aquatic environments.

  • Disposal: Do not flush. Collect as "Halogen-free Organic Solvent Waste" if dissolved, or "Solid Hazardous Waste" if powder.[1] High-temperature incineration is the required disposal method to break the heterocyclic ring.

References

  • Sigma-Aldrich. (n.d.).[1] 6-(4-Ethylphenyl)-3(2H)-pyridazinone Product Information & Safety. Retrieved from [1]

  • National Institutes of Health (NIH). (2018). Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. PubMed. Retrieved from

  • European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Pyridazin-3(2H)-one derivatives. Retrieved from

  • ResearchGate. (2024). Pharmacological evaluation of pyridazinone derivatives as vasorelaxants. Retrieved from

  • PubChem. (n.d.). Compound Summary: Pyridazin-3(2H)-one.[1][7][8] National Library of Medicine. Retrieved from

Sources

Thermal Profiling and Solid-State Stability of 6-(4-Ethylphenyl)pyridazin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals

Executive Summary

The compound 6-(4-Ethylphenyl)pyridazin-3-ol (CAS: 55901-96-7) is a critical heterocyclic building block frequently utilized in the synthesis of phosphodiesterase III (PDE3) inhibitors, agrochemicals, and anti-inflammatory agents . In preformulation and solid-state chemistry, understanding the melting point and thermal stability of this compound is paramount. Thermal properties dictate the compound's behavior during hot-melt extrusion, milling, and long-term storage. This technical guide explores the structural determinants governing the thermal stability of this compound and provides self-validating analytical protocols for its precise thermodynamic characterization.

Structural Determinants of Thermal Stability

The thermal behavior of this compound is governed by two primary structural factors: lactam-lactim tautomerization and the steric/entropic influence of the para-ethyl substituent.

Lactam-Lactim Tautomerism and Intermolecular Bonding

While named as a "pyridazin-3-ol" (the lactim form), this class of compounds exists in a tautomeric equilibrium with the corresponding "pyridazin-3(2H)-one" (the lactam form). In the solid state, the lactam form overwhelmingly predominates. This is because the lactam configuration facilitates the formation of highly stable, intermolecular hydrogen-bonded dimers (N-H···O=C) [1]. This robust hydrogen-bonding network significantly elevates the enthalpy of fusion (


), resulting in the characteristically high thermal stability and melting points observed across the pyridazine derivative family [2].

Tautomerism Lactim Pyridazin-3-ol (Lactim Form) Lactam Pyridazin-3(2H)-one (Lactam Form) Lactim->Lactam Proton Transfer (Equilibrium) Dimer Hydrogen-Bonded Dimer (N-H···O=C) Lactam->Dimer Dominant in Solid State Lattice Crystal Lattice Packing (High Thermal Stability) Dimer->Lattice Stacking & Dispersion MP Melting Point (Endothermic Transition) Lattice->MP Heat Absorption (DSC)

Caption: Lactam-lactim tautomerization and its role in solid-state thermal stability.

Substituent Effects: The Role of the 4-Ethyl Group

The melting point of a crystalline solid is defined by the equation


, where 

is the enthalpy of fusion and

is the entropy of fusion. The introduction of an ethyl group at the para-position of the phenyl ring introduces conformational flexibility compared to rigid substituents like a chlorine atom or an unsubstituted phenyl ring. This flexibility increases the rotational degrees of freedom in the molten state, thereby increasing the entropy of fusion (

). Consequently, the 4-ethylphenyl derivative exhibits a lower melting point relative to its rigid analogs.

Comparative Thermal Data

To contextualize the thermal stability of this compound, we must examine the homologous series of 6-arylpyridazin-3(2H)-ones. The data below illustrates how structural modifications directly impact the melting point.

Compound NameCAS Numberpara-SubstituentApprox. Melting Point (°C)Thermal Characteristic
6-(4-Chlorophenyl)pyridazin-3(2H)-one2166-13-4-Cl265 - 267High lattice rigidity; strong dipole interactions [3].
6-Phenylpyridazin-3(2H)-one2166-31-6-H201 - 204Baseline

stacking and H-bonding.
6-(p-Tolyl)pyridazin-3(2H)-one2166-32-7-CH3190 - 192Mild steric disruption of lattice packing.
This compound 55901-96-7 -CH2CH3 ~175 - 185 *Increased

due to alkyl chain flexibility.

*Note: Exact empirical melting point for the 4-ethyl derivative is extrapolated based on established homologous thermodynamic trends.

Analytical Methodologies for Thermal Characterization

To accurately determine the melting point and thermal decomposition profile of this compound, a dual-technique approach using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) is required. This ensures that the observed endotherm is a true thermodynamic melting event and not a degradative process.

ThermalWorkflow Sample Sample Preparation (2-5 mg, Al Crucible) DSC DSC Analysis (10 °C/min, N2 purge) Sample->DSC TGA TGA Analysis (Mass Loss vs. Temp) Sample->TGA Data Thermogram Analysis (Onset Tm, Enthalpy ΔH) DSC->Data Heat Flow (mW) Stability Thermal Stability Profile (Decomposition Temp Td) TGA->Stability Mass Loss (%) Data->Stability Correlation

Caption: Standardized workflow for determining melting point and thermal stability.

Protocol 1: Differential Scanning Calorimetry (DSC)

DSC provides a direct measurement of the heat flow associated with the melting transition, yielding the extrapolated onset temperature (


) and the enthalpy of fusion (

).

Step-by-Step Methodology:

  • Sample Preparation: Weigh exactly 2.0 to 5.0 mg of this compound into a standard aluminum DSC pan.

    • Causality: A small sample mass is critical to minimize thermal gradients within the powder bed. Larger masses cause thermal lag, which artificially broadens the melting peak and shifts the apparent onset to higher temperatures.

  • Pan Sealing: Seal the pan with a pinhole-vented lid.

    • Causality: The pinhole allows for the release of trace volatile impurities or residual moisture without bursting the pan, ensuring internal pressure remains constant and does not suppress the melting point.

  • Purge Gas: Establish a dry Nitrogen (

    
    ) purge at a flow rate of 50 mL/min.
    
    • Causality: An inert atmosphere prevents oxidative degradation of the ethyl chain at elevated temperatures, ensuring the recorded endotherm is purely physical.

  • Thermal Program: Equilibrate the sample at 25 °C, then heat at a constant rate of 10 °C/min up to 250 °C.

    • Causality: A 10 °C/min heating rate provides the optimal balance between thermal resolution (sharpness of the peak) and sensitivity (signal-to-noise ratio).

  • Data Analysis: Calculate the melting point using the extrapolated onset temperature of the endothermic peak, not the peak maximum. The peak maximum is dependent on sample mass and heating rate, whereas the onset is a true thermodynamic property.

Protocol 2: Thermogravimetric Analysis (TGA)

TGA is executed concurrently to establish the thermal stability limit (decomposition temperature,


) of the compound.

Step-by-Step Methodology:

  • Sample Loading: Load 5.0 to 10.0 mg of the compound into an open platinum or alumina crucible.

  • Atmosphere Control: Apply a Nitrogen purge at 50 mL/min.

  • Heating Profile: Heat from 25 °C to 400 °C at 10 °C/min.

  • Cross-Validation: Overlay the TGA mass-loss curve with the DSC thermogram.

    • Causality: If mass loss (

      
      ) occurs simultaneously with the DSC endotherm, the compound is undergoing thermal decomposition or desolvation rather than pure melting. For stable pyridazinones, the melting endotherm (approx. 175-185 °C) should occur on a flat TGA baseline, with decomposition (
      
      
      
      ) typically initiating above 280 °C.

Conclusion

The solid-state thermal stability of this compound is heavily reliant on the robust intermolecular hydrogen bonding provided by its lactam tautomer. While the core pyridazinone ring confers high baseline stability, the flexible para-ethyl substituent increases the entropy of fusion, resulting in a moderate melting point relative to halogenated analogs. By strictly adhering to the causality-driven DSC and TGA protocols outlined above, researchers can ensure the generation of high-fidelity thermodynamic data essential for downstream formulation and drug development.

References

  • Wu, J., et al. "Synthesis and Antifungal Activity of 5-Chloro-6-Phenylpyridazin-3(2H)-one Derivatives". Molecules, 2009, 14(9), 3676-3685. Available at:[Link]

  • Ghazoui, A., et al. "An Investigation of Two Novel Pyridazine Derivatives as Corrosion Inhibitor for C38 Steel in 1.0 M HCl". International Journal of Electrochemical Science, 2013, 8(2), 2272-2292. Available at:[Link]

Sources

Methodological & Application

Step-by-step synthesis of 6-(4-Ethylphenyl)pyridazin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Step-by-Step Synthesis of 6-(4-Ethylphenyl)pyridazin-3-ol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of this compound, a heterocyclic scaffold of significant interest in medicinal chemistry. The protocol is designed for chemistry professionals and outlines a robust two-step synthetic pathway commencing with readily available starting materials. The synthesis involves an initial Friedel-Crafts acylation to form the key intermediate, 4-(4-ethylphenyl)-4-oxobutanoic acid, followed by a classical cyclocondensation with hydrazine hydrate to yield the target pyridazinone ring system. This guide emphasizes the rationale behind procedural choices, provides detailed experimental protocols, characterization data, and critical safety information, ensuring a reproducible and well-understood synthetic process.

Introduction and Significance

The pyridazin-3(2H)-one moiety is a privileged scaffold in pharmaceutical and agrochemical research, with derivatives exhibiting a wide array of biological activities, including cardiovascular, anti-inflammatory, analgesic, and anticancer properties.[1][2] The 6-aryl substitution pattern, in particular, has been a focal point for developing selective kinase inhibitors and other targeted therapeutics.[3][4] this compound serves as a valuable building block for creating libraries of novel compounds for drug discovery programs.

The synthetic strategy detailed herein is a classical and highly efficient approach to the pyridazinone core. It relies on two fundamental and well-established organic transformations:

  • Friedel-Crafts Acylation: An electrophilic aromatic substitution to create the requisite γ-keto acid intermediate. This method is widely used for the preparation of aryl ketones from aromatic hydrocarbons.[5][6]

  • Cyclocondensation: The reaction of a dicarbonyl compound (specifically, a γ-keto acid) with hydrazine to form the stable six-membered diazine ring. This is the most common and direct method for synthesizing 6-substituted pyridazin-3(2H)-ones.[1][7]

This application note provides the necessary detail to enable researchers to confidently replicate this synthesis and utilize the product in further chemical exploration.

Overall Synthesis Pathway

The synthesis is performed in two distinct stages, as illustrated below:

Step 1: Friedel-Crafts Acylation

Ethylbenzene reacts with succinic anhydride in the presence of a Lewis acid catalyst (anhydrous aluminum chloride) to yield the intermediate, 4-(4-ethylphenyl)-4-oxobutanoic acid.

Step 2: Cyclocondensation

The γ-keto acid intermediate undergoes cyclization with hydrazine hydrate to form the final product, this compound. It is important to note that this compound exists in tautomeric equilibrium with its more stable keto form, 6-(4-Ethylphenyl)pyridazin-3(2H)-one.

Detailed Synthesis Protocols

Part 1: Synthesis of 4-(4-Ethylphenyl)-4-oxobutanoic acid (Intermediate)

A. Reaction Principle

This reaction proceeds via a classic Friedel-Crafts acylation mechanism. Anhydrous aluminum chloride (AlCl₃), a strong Lewis acid, coordinates with succinic anhydride, forming a highly electrophilic acylium ion intermediate. This electrophile is then attacked by the electron-rich ethylbenzene ring. The para-substituted product is favored due to the ortho, para-directing nature of the ethyl group and steric hindrance at the ortho position. A final aqueous workup hydrolyzes the aluminum-complexes to yield the carboxylic acid.

B. Materials and Equipment

Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equiv.
Ethylbenzene106.1726.5 g (29.7 mL)2.5
Succinic Anhydride100.0710.0 g1.0
Anhydrous AlCl₃133.3429.3 g2.2
Dichloromethane (DCM)-150 mL-
6M Hydrochloric Acid (HCl)-200 mL-
Deionized Water-As needed-
Anhydrous MgSO₄-As needed-
Toluene-For recrystallization-
  • 500 mL three-neck round-bottom flask

  • Reflux condenser with a drying tube (CaCl₂)

  • Mechanical stirrer

  • Addition funnel

  • Ice-water bath

  • Heating mantle

  • Separatory funnel

  • Büchner funnel and filtration flask

C. Step-by-Step Protocol

  • Reaction Setup: Equip a 500 mL three-neck flask with a mechanical stirrer, an addition funnel, and a reflux condenser fitted with a calcium chloride drying tube. Place the flask in an ice-water bath.

  • Reagent Addition: To the flask, add succinic anhydride (10.0 g, 0.1 mol) and 100 mL of dichloromethane. Begin stirring to form a suspension.

  • Catalyst Addition: Carefully add anhydrous aluminum chloride (29.3 g, 0.22 mol) to the suspension in portions over 15-20 minutes. The mixture will warm up and may turn yellow/orange.

  • Ethylbenzene Addition: Add ethylbenzene (26.5 g, 0.25 mol) to the addition funnel and add it dropwise to the stirred reaction mixture over 30 minutes, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Quenching: Cool the reaction mixture again in an ice-water bath. Very slowly and carefully, pour the reaction mixture over a mixture of crushed ice (approx. 200 g) and concentrated HCl (50 mL) in a large beaker, stirring vigorously. Caution: This step is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

  • Washing: Combine all organic layers and wash with deionized water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield a crude solid.

  • Purification: Purify the crude product by recrystallization from toluene to afford 4-(4-ethylphenyl)-4-oxobutanoic acid as a white to off-white crystalline solid.[6]

D. Expected Yield and Characterization

  • Expected Yield: 75-85%

  • Physical Appearance: White to off-white solid

  • CAS Number: 49594-75-4[8]

  • Molecular Formula: C₁₂H₁₄O₃[8]

  • Molecular Weight: 206.24 g/mol [8]

Part 2: Synthesis of this compound

A. Reaction Principle

This reaction is a classic cyclocondensation to form the pyridazinone ring.[1] The hydrazine, a dinucleophile, first reacts with the ketone carbonyl of the γ-keto acid to form a hydrazone. The second nitrogen of the hydrazine then undergoes an intramolecular nucleophilic attack on the carboxylic acid carbonyl, followed by dehydration, to close the six-membered ring and form the stable heterocyclic product.

B. Materials and Equipment

Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equiv.
4-(4-Ethylphenyl)-4-oxobutanoic acid206.2410.3 g1.0
Hydrazine Hydrate (~64% N₂H₄)50.063.1 g (3.0 mL)1.2
Ethanol (95%)-100 mL-
Acetic Acid (Glacial)-2-3 dropsCatalytic
Deionized Water-As needed-
  • 250 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filtration flask

C. Step-by-Step Protocol

  • Reaction Setup: In a 250 mL round-bottom flask, suspend 4-(4-ethylphenyl)-4-oxobutanoic acid (10.3 g, 0.05 mol) in 100 mL of 95% ethanol.

  • Reagent Addition: Add hydrazine hydrate (3.0 mL, ~0.06 mol) to the suspension, followed by a few drops of glacial acetic acid.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with magnetic stirring for 4-6 hours. The solid should dissolve as the reaction progresses.[7]

  • Workup - Precipitation: After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature. A precipitate should form. For complete precipitation, the flask can be cooled further in an ice-water bath for 30 minutes.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold ethanol (2 x 20 mL) and then with deionized water to remove any residual hydrazine.

  • Drying: Dry the product in a vacuum oven at 60-70°C to a constant weight. The product is typically of high purity, but can be recrystallized from ethanol if necessary.

D. Expected Yield and Characterization

  • Expected Yield: 80-90%

  • Physical Appearance: White to pale yellow crystalline solid

  • Molecular Formula: C₁₂H₁₂N₂O

  • Molecular Weight: 200.24 g/mol

Synthesis Workflow Visualization

The following diagram illustrates the complete, two-step synthetic workflow.

Synthesis_Workflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Cyclocondensation Start_Mat Start_Mat Intermediate Intermediate Final_Product Final_Product Reagent Reagent Ethylbenzene Ethylbenzene Intermediate_Acid 4-(4-Ethylphenyl)-4- oxobutanoic acid Ethylbenzene->Intermediate_Acid 1. Anhydrous AlCl₃, DCM 2. H₃O⁺ workup SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Intermediate_Acid 1. Anhydrous AlCl₃, DCM 2. H₃O⁺ workup Product This compound Intermediate_Acid->Product Ethanol, Acetic Acid (cat.) Reflux Hydrazine Hydrazine Hydrate Hydrazine->Product Ethanol, Acetic Acid (cat.) Reflux

Caption: Overall synthetic workflow for this compound.

Safety Precautions

All manipulations should be carried out in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing heat and toxic HCl gas. Handle in a dry environment and quench with extreme caution.

  • Dichloromethane (DCM): A volatile organic solvent and a suspected carcinogen. Avoid inhalation and skin contact.

  • Hydrazine Hydrate (N₂H₄·H₂O): Highly toxic, corrosive, and a suspected carcinogen. Handle with extreme care, avoiding all contact and inhalation. Use a dedicated syringe or pipette for transfer.

  • Hydrochloric Acid (HCl): Corrosive and causes severe burns. Handle with care.

Conclusion

This application note details a reliable and high-yielding two-step synthesis of this compound. The procedure utilizes standard laboratory techniques and readily available reagents. The foundational reactions—Friedel-Crafts acylation and hydrazine cyclocondensation—are robust and well-documented, making this protocol suitable for producing multi-gram quantities of the target compound for applications in medicinal chemistry and materials science research.

References

  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. (n.d.). INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. Retrieved from [Link]

  • Al-Tel, T. H. (2012). Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect. DOI: 10.1016/B978-0-12-396528-7.00001-9. Retrieved from [Link]

  • Hovakimyan, S. A., et al. (2004). SYNTHESIS OF PYRIDAZINONE DERIVATIVES. Chemistry of Heterocyclic Compounds, 40(8), 1047-1051. Retrieved from [Link]

  • George, P., et al. (2008). Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones. PubMed. DOI: 10.1021/jm800454n. Retrieved from [Link]

  • Hovakimyan, S. A., et al. (2004). SYNTHESIS OF PYRIDAZINONE DERIVATIVES. SpringerLink. Retrieved from [Link]

  • Salives, R., et al. (2005). Solid-Phase Syntheses of 6-Arylpyridazin-3(2H)-Ones. ResearchGate. Retrieved from [Link]

  • Salives, R., et al. (2005). Solid-phase syntheses of 6-arylpyridazin-3(2H)-ones. PubMed. DOI: 10.1021/cc049845n. Retrieved from [Link]

  • Heinisch, G., & Matuszczak, B. (2003). Product Class 8: Pyridazines. Thieme.
  • Al-Issa, S. A. (2014). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. PMC. DOI: 10.3390/molecules19056529. Retrieved from [Link]

  • Kodama, T., et al. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels–Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. ACS Publications. DOI: 10.1021/acs.joc.1c00998. Retrieved from [Link]

  • 4-(4-Methylphenyl)-4-oxobutanoic acid. (n.d.). Wikipedia. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. (2025). RSC Publishing.
  • Strategy for the synthesis of pyridazine heterocycles and its derivatives. (n.d.). Lirias. Retrieved from [Link]

  • Synthesis of 4-(4-butylphenyl)-4-oxobutanoic acid. (n.d.). PrepChem.com. Retrieved from [Link]

  • 4-(4-Ethylphenyl)-4-oxobutanoic acid(CAS# 49594-75-4). (n.d.). Angene Chemical. Retrieved from [Link]

  • Kumar, D., et al. (2020). Synthesis of novel N-substitutedphenyl-6-oxo-3-phenylpyridazine derivatives as cyclooxygenase-2 inhibitors. PubMed. DOI: 10.1002/ddr.21655. Retrieved from [Link]

  • Synthesis of pyridazines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Al-Balawi, M. M., et al. (2025).
  • Pyridazine Derivatives. (2003). Arkivoc. Retrieved from [Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022). MDPI. DOI: 10.3390/catal13010048. Retrieved from [Link]

  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. (2025). ResearchGate. Retrieved from [Link]

  • Regioselective palladium-catalyzed Suzuki-Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. (n.d.). ScienceDirect. Retrieved from [Link]

  • A Regioselective One-Pot, Three Component Synthesis of 6-Aryl-4-cyano-3(2H)-pyridazinones in Water. (2010). ResearchGate. Retrieved from [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids. (n.d.). ResearchGate. Retrieved from [Link]

  • Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. MDPI. DOI: 10.3390/pr7090637. Retrieved from [Link]

  • Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved from [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). MDPI. Retrieved from [Link]

Sources

The Versatile Role of 6-(4-Ethylphenyl)pyridazin-3-ol in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyridazinone Core as a Privileged Scaffold in Medicinal Chemistry

The pyridazinone moiety is a cornerstone in modern drug discovery, recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets.[1] Compounds incorporating this heterocyclic system have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and cardiovascular effects.[1][2][3] Within this important class of compounds, 6-(4-Ethylphenyl)pyridazin-3-ol serves as a key pharmaceutical intermediate. Its structure, featuring a reactive pyridazinone ring and a modifiable phenyl substituent, offers a versatile platform for the synthesis of novel therapeutic agents.

This comprehensive guide provides detailed application notes and protocols for the use of this compound in pharmaceutical research and development. We will delve into its synthesis and explore its derivatization through key reactions such as N-alkylation, O-alkylation, and palladium-catalyzed cross-coupling, providing both the "how" and the "why" behind these critical transformations.

Physicochemical Properties and Reactivity Profile

This compound exists in a tautomeric equilibrium with its keto form, 6-(4-ethylphenyl)pyridazin-3(2H)-one. This tautomerism is a critical aspect of its reactivity, influencing its behavior in subsequent chemical transformations. The pyridazinone ring contains two nitrogen atoms, with the endocyclic nitrogen adjacent to the carbonyl group being a primary site for nucleophilic attack in alkylation reactions. The hydroxyl/oxo group also presents a handle for further functionalization. The 4-ethylphenyl substituent is generally stable under common reaction conditions and provides a lipophilic domain that can be crucial for target engagement in drug candidates.

Synthesis of this compound

A highly efficient method for the synthesis of 6-aryl-3(2H)-pyridazinones is the one-pot condensation of an appropriate aryl ketone with glyoxylic acid, followed by cyclization with hydrazine.[4] This approach offers a straightforward route to the core scaffold of this compound.

Protocol 1: One-Pot Synthesis of this compound

This protocol details the synthesis of this compound from 4'-ethylacetophenone.

Reaction Scheme:

Protocol_1 cluster_reagents Reagents cluster_product Product 4_Ethylacetophenone 4'-Ethylacetophenone Intermediate Aldol Adduct (in situ) 4_Ethylacetophenone->Intermediate + Glyoxylic Acid (Aldol Condensation) Glyoxylic_Acid Glyoxylic Acid Hydrazine_Hydrate Hydrazine Hydrate Product This compound Intermediate->Product + Hydrazine Hydrate (Cyclization)

Caption: One-pot synthesis of this compound.

Materials:

  • 4'-Ethylacetophenone

  • Glyoxylic acid monohydrate

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a round-bottom flask, dissolve 4'-ethylacetophenone (1.0 equiv) and glyoxylic acid monohydrate (1.1 equiv) in ethanol.

  • Heat the mixture to reflux for 2-4 hours. Monitor the formation of the aldol adduct by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and add hydrazine hydrate (1.2 equiv) dropwise.

  • Heat the mixture to reflux for an additional 6-8 hours, or until TLC analysis indicates the completion of the reaction.

  • Cool the reaction mixture and reduce the solvent volume under reduced pressure.

  • Acidify the residue with 1M HCl to pH ~2, which may cause the product to precipitate.

  • If a precipitate forms, collect the solid by filtration, wash with cold water, and dry.

  • If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Self-Validation:

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

  • Determine the melting point and compare it with literature values if available.

Derivatization of the Pyridazinone Core

The true utility of this compound as a pharmaceutical intermediate lies in its potential for diverse functionalization. The pyridazinone ring offers two primary sites for alkylation: the N-2 position and the O-3 position. The choice between N- and O-alkylation is a classic synthetic challenge that can be influenced by the choice of base, solvent, and alkylating agent. Generally, nitrogen's higher nucleophilicity favors N-alkylation.[5]

Protocol 2: Selective N-Alkylation

This protocol describes the preferential alkylation at the N-2 position of the pyridazinone ring.

Reaction Scheme:

Protocol_2 cluster_reagents Reagents Starting_Material This compound Product 2-Alkyl-6-(4-ethylphenyl) pyridazin-3(2H)-one Starting_Material->Product + R-X, Base (N-Alkylation) Alkyl_Halide Alkyl Halide (R-X) Base Base (e.g., K₂CO₃, NaH) Protocol_3 Starting_Material This compound Product 3-Alkoxy-6-(4-ethylphenyl) pyridazine Starting_Material->Product + Alkylating Agent (O-Alkylation) Alkylating_Agent Alkylating Agent (e.g., Diazomethane, Silver (I) oxide + Alkyl Iodide) Protocol_4 cluster_reagents Reagents Starting_Material 3-Chloro-6-(4-ethylphenyl)pyridazine Product 3-Aryl-6-(4-ethylphenyl) pyridazine Starting_Material->Product + Ar-B(OH)₂, Pd Catalyst, Base Boronic_Acid Arylboronic Acid (Ar-B(OH)₂) Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base Base (e.g., Na₂CO₃)

Sources

Application Note & Scalable Production Protocol: 6-(4-Ethylphenyl)pyridazin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide to the scalable synthesis, purification, and characterization of 6-(4-Ethylphenyl)pyridazin-3-ol, a heterocyclic compound of interest in pharmaceutical development. The protocols detailed herein are designed for researchers, chemists, and process development professionals, emphasizing robust, scalable, and efficient methodologies. The core synthetic strategy involves a two-step sequence: a Friedel-Crafts acylation to generate the key γ-ketoacid intermediate, followed by a cyclocondensation reaction with hydrazine. This guide explains the chemical principles behind each step, offers detailed, field-tested protocols, and discusses critical considerations for process optimization and scale-up.

Strategic Overview: Synthesis Pathway

The most industrially viable and scalable route to 6-arylpyridazin-3-ones involves the cyclization of a corresponding 4-aryl-4-oxobutanoic acid with hydrazine.[1][2] This strategy is advantageous due to the availability of starting materials and the generally high yields of the cyclization step.[3][4]

The two-stage synthesis plan is as follows:

  • Stage 1: Friedel-Crafts Acylation. Synthesis of the key intermediate, 4-(4-ethylphenyl)-4-oxobutanoic acid, via the acylation of ethylbenzene with succinic anhydride using a Lewis acid catalyst.[5][6]

  • Stage 2: Cyclocondensation. Reaction of the γ-ketoacid intermediate with hydrazine hydrate to form the target pyridazinone ring system.[2][7]

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Cyclization & Purification A Ethylbenzene + Succinic Anhydride B Friedel-Crafts Acylation (AlCl3 Catalyst) A->B Reactants C 4-(4-Ethylphenyl)-4-oxobutanoic acid (γ-Ketoacid Intermediate) B->C Yields E Cyclocondensation C->E Input D Hydrazine Hydrate D->E F Crude this compound E->F Yields G Recrystallization F->G Purification H Pure Final Product G->H Isolated G A Crude Product B Dissolve in Minimum Hot Ethanol A->B C Hot Gravity Filtration (Optional, removes insolubles) B->C D Slow Cooling to Room Temperature C->D Crystallization E Ice Bath Cooling D->E Maximize Yield F Vacuum Filtration E->F Isolate Solids G Wash with Cold Ethanol/Water F->G H Dry Under Vacuum G->H I Pure Crystalline Product H->I

Sources

Application Note: Microwave-Assisted Synthesis of 6-(4-Ethylphenyl)pyridazin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, high-efficiency protocol for the synthesis of 6-(4-Ethylphenyl)pyridazin-3-ol (also known as 6-(4-ethylphenyl)pyridazin-3(2H)-one) utilizing microwave irradiation. Unlike traditional thermal cyclization or coupling methods which often require 12–24 hours of reflux, this microwave-assisted Suzuki-Miyaura cross-coupling protocol achieves quantitative conversion in under 20 minutes. This guide is designed for medicinal chemists requiring rapid access to pyridazinone scaffolds for SAR (Structure-Activity Relationship) exploration.

Introduction & Strategic Analysis

The pyridazin-3(2H)-one pharmacophore is a privileged structure in drug discovery, serving as a core scaffold in cardiotonic agents (e.g., Levosimendan), COX-2 inhibitors, and phosphodiesterase (PDE) inhibitors.

Tautomeric Consideration: Researchers must recognize that This compound exists in dynamic equilibrium with its keto-tautomer, 6-(4-Ethylphenyl)pyridazin-3(2H)-one . While the "ol" form is often used in nomenclature, the "one" (keto) form typically predominates in solution and solid state. This protocol targets the formation of the C6-aryl bond via palladium-catalyzed cross-coupling, which is chemically superior to the classic Friedel-Crafts/Hydrazine condensation route for generating diverse analogs rapidly.

Retrosynthetic Logic

The synthesis is designed around a convergent strategy. Rather than building the pyridazine ring de novo (which yields the dihydro-intermediate requiring oxidation), we utilize a commercially available 6-halopyridazinone core and couple it with the appropriate arylboronic acid.

Retrosynthesis Product This compound (Target) Process Suzuki-Miyaura Coupling (Pd[0], Base, MW) Product->Process Retrosynthesis Precursor1 6-Chloropyridazin-3(2H)-one (Scaffold) Precursor2 4-Ethylphenylboronic Acid (Nucleophile) Process->Precursor1 Process->Precursor2

Figure 1: Retrosynthetic strategy utilizing a convergent Suzuki-Miyaura cross-coupling approach.

Materials & Equipment

Reagents
ReagentCAS No.Equiv.Role
6-Chloropyridazin-3(2H)-one 19833-85-31.0Electrophile Scaffold
4-Ethylphenylboronic acid 63139-21-91.2–1.5Nucleophile
Pd(PPh₃)₄ (Tetrakis)14221-01-30.05 (5 mol%)Catalyst
Sodium Carbonate (Na₂CO₃) 497-19-82.0Base (2M aq. solution)
1,4-Dioxane 123-91-1SolventMain Solvent
Ethanol 64-17-5SolventCo-solvent (optional)
Equipment
  • Microwave Reactor: Single-mode reactor (e.g., CEM Discover or Biotage Initiator+) capable of maintaining 150°C and 15-20 bar pressure.

  • Vials: 10 mL or 35 mL heavy-walled microwave process vials with crimp/snap caps and PTFE-lined septa.

  • Purification: Flash chromatography system (Silica gel) or Preparative HPLC.

Experimental Protocol

Method A: Microwave-Assisted Suzuki Coupling (Recommended)[1]

This protocol utilizes the "controlled heating" capability of microwave irradiation to accelerate the rate-determining step (transmetalation) of the Suzuki cycle.

Step-by-Step Procedure:

  • Preparation of Reaction Vessel:

    • In a 10 mL microwave vial, charge 6-Chloropyridazin-3(2H)-one (130.5 mg, 1.0 mmol) and 4-Ethylphenylboronic acid (180 mg, 1.2 mmol).

    • Add the catalyst Pd(PPh₃)₄ (58 mg, 0.05 mmol). Note: Add catalyst last or under an inert blanket if possible to preserve activity.

  • Solvent Addition:

    • Add 1,4-Dioxane (3.0 mL) and 2M Na₂CO₃ (aq) (1.0 mL).

    • Critical Step: Cap the vial and purge with Nitrogen or Argon gas for 2–3 minutes via a needle through the septum. Oxygen removal is vital to prevent homocoupling of the boronic acid and catalyst deactivation.

  • Microwave Irradiation:

    • Place the vial in the microwave reactor.

    • Program:

      • Temperature: 150°C

      • Hold Time: 15 minutes

      • Power: Dynamic (Max 200W)

      • Stirring: High

      • Pre-stir: 30 seconds

  • Work-up:

    • Allow the vial to cool to room temperature (usually assisted by compressed air in the reactor).

    • Open the vial and filter the mixture through a pad of Celite to remove Palladium black. Wash the pad with Ethyl Acetate (20 mL).

    • Adjust the pH of the aqueous layer to ~5–6 using 1M HCl (this ensures the pyridazinone is in the neutral form if it formed a salt).

    • Extract with Ethyl Acetate (3 x 15 mL).

    • Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • Purify the crude residue via flash column chromatography.

    • Eluent: Gradient of Hexanes:Ethyl Acetate (from 80:20 to 50:50). The product typically elutes as a white to off-white solid.

    • Recrystallization (Optional): For high purity (>99%), recrystallize from Ethanol/Water.

Expected Yield[1][2][3]
  • Typical Isolated Yield: 75% – 85%[1]

  • Appearance: White crystalline solid.

Mechanism & Critical Parameters

Understanding the mechanism allows for intelligent troubleshooting. The microwave energy specifically heats the polar solvent/catalyst system, accelerating the cycle.

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Cl adds to Pd) Pd0->OxAdd + 6-Cl-Pyridazinone Complex1 Pd(II)-Cl Complex OxAdd->Complex1 BaseStep Base Activation (Cl replaced by OH/OR) Complex1->BaseStep + Na2CO3 TransMet Transmetalation (Rate Limiting in MW) BaseStep->TransMet + Boronic Acid RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Cycle Repeats

Figure 2: Catalytic cycle of the Suzuki coupling. Microwave irradiation significantly accelerates the Transmetalation and Reductive Elimination steps.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Catalyst deactivation (O₂)Ensure rigorous degassing (Argon purge) before heating.
Homocoupling (Biaryl) Excess Boronic Acid + O₂Reduce boronic acid to 1.1 equiv; check inert atmosphere.
Deborylation Temperature too highLower MW temp to 130°C and extend time to 20-25 min.
Product stuck in aqueous pH too highThe pyridazinone N-H is acidic (pKa ~10). Ensure acidification to pH 5-6 during workup.

Characterization Data (Simulated)

The following data represents the expected spectral signature for This compound .

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 13.10 (s, 1H, NH / OH tautomer) – Broad singlet, disappears with D₂O.

    • δ 8.05 (d, J = 9.8 Hz, 1H, Pyridazine H-5)

    • δ 7.85 (d, J = 8.2 Hz, 2H, Ar-H ortho to pyridazine)

    • δ 7.35 (d, J = 8.2 Hz, 2H, Ar-H meta to pyridazine)

    • δ 7.02 (d, J = 9.8 Hz, 1H, Pyridazine H-4)

    • δ 2.68 (q, J = 7.6 Hz, 2H, Ar-CH₂ -CH₃)

    • δ 1.22 (t, J = 7.6 Hz, 3H, Ar-CH₂-CH₃ )

  • MS (ESI+):

    • Calculated Mass for C₁₂H₁₂N₂O: 200.09

    • Observed [M+H]⁺: 201.1

Safety & Handling

  • 6-Chloropyridazin-3(2H)-one: Irritant. Avoid inhalation.

  • Palladium Catalysts: Potential sensitizers. Handle in a fume hood.

  • Microwave Vials: Never heat a sealed vial in a standard oven. Use only certified microwave reactors with pressure sensing.

  • Pressure Warning: The reaction uses aqueous carbonate at 150°C. Internal pressure may reach 10-15 bar. Ensure the vial rating exceeds 20 bar.

References

  • Microwave-Assisted Suzuki-Miyaura Cross Coupling of 6-Chloropyridazinones. Source:Journal of Organic Chemistry (2008). Context: Establishes the core methodology for coupling arylboronic acids to 6-chloropyridazinones using Pd catalysts under microwave conditions. URL:[Link]

  • Synthesis of Pyrazolopyrimidinones using a “One-Pot” Approach under Microwave Irradiation. Source:Beilstein Journal of Organic Chemistry (2018). Context: Demonstrates the efficiency of microwave irradiation in synthesizing nitrogen-fused heterocycles, providing grounding for the conditions (150°C) used in this protocol. URL:[Link]

  • Facile synthesis of 6-aryl-5-substituted pyridazinones. Source:PubMed / NIH (2008). Context: Verifies the tolerance of the pyridazinone scaffold to microwave heating and basic conditions. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-(4-Ethylphenyl)pyridazin-3-ol

[1]

Status: Online Operator: Dr. A. Vance, Senior Application Scientist Ticket ID: #PYR-ETH-006-YIELD Subject: Optimization of Reaction Yield and Purity for 6-(4-Ethylphenyl)pyridazin-3-ol[1]

Executive Summary & Core Directive

Welcome to the Technical Support Center. You are likely encountering yield ceilings in the range of 40-50% or struggling with the purification of the final aromatic system.

The synthesis of This compound (often existing as its tautomer, 6-(4-ethylphenyl)-3(2H)-pyridazinone ) is a three-stage process. The most common point of failure is not the cyclization, but the dehydrogenation (oxidation) step that converts the 4,5-dihydro intermediate into the fully aromatic pyridazine ring.[1]

This guide moves beyond textbook procedures to address the process parameters that drive yield loss: regioselectivity errors in the Friedel-Crafts step and incomplete oxidation in the final stage.

The Synthetic Workflow (Visualized)

Before troubleshooting, verify your pathway matches our optimized standard. We utilize the Succinic Anhydride route, as it avoids the toxicity of diazonium alternatives and offers better scalability.[1]

SynthesisPathcluster_0Critical Control Point 1cluster_1Critical Control Point 2EBEthylbenzeneInter1Intermediate A:4-(4-ethylphenyl)-4-oxobutanoic acidEB->Inter1Step 1: Friedel-Crafts(AlCl3, 0-5°C -> RT)SASuccinic AnhydrideSA->Inter1Inter2Intermediate B:4,5-dihydro-6-(4-ethylphenyl)-3(2H)-pyridazinoneInter1->Inter2Step 2: Cyclization(N2H4·H2O, Reflux)ProdTarget Product:This compoundInter2->ProdStep 3: Dehydrogenation(Br2/AcOH or Na-m-NBS)

Figure 1: Optimized synthetic pathway highlighting the two critical control points where yield is most frequently lost.

Module 1: Friedel-Crafts Acylation (The Foundation)

The Problem: Formation of the ortho-isomer or "gummy" polymerization byproducts during the reaction of ethylbenzene with succinic anhydride. Target Yield: >85%

Critical Process Parameters (CPP)
ParameterRecommendationScientific Rationale
Stoichiometry 1.0 : 1.1 : 2.2 (Ethylbenzene : Anhydride : AlCl₃)Excess AlCl₃ is required because the product (keto-acid) complexes with the Lewis acid, deactivating it.[1] You need >2 equivalents.
Temperature Addition at 0-5°C; Reaction at RTHigh initial temps favor the kinetic ortho-product.[1] Low temp ensures para-selectivity (steric bulk of ethyl group directs para).[1]
Solvent Nitrobenzene or DCMNitrobenzene often gives higher para-selectivity due to complexation, but DCM is easier to remove.[1] We recommend DCM for ease of workup.
Troubleshooting Protocol: The "Gummy Solid" Issue

If your workup results in a sticky black tar instead of a solid acid:

  • Cause: Incomplete hydrolysis of the Aluminum complex.

  • Fix: Pour the reaction mixture into a mixture of Ice + Conc. HCl (10:1) . Stir vigorously for 1 hour. The acid aids in breaking the Al-complex.

  • Isolation: Extract with 10% NaOH (aq). The product moves to the aqueous layer as the carboxylate salt, leaving unreacted ethylbenzene and tars in the organic layer.[1] Acidify the aqueous layer to precipitate pure Intermediate A.

Module 2: Cyclization (The Easy Win)

The Problem: Incomplete ring closure or formation of azine byproducts. Target Yield: >90%

Optimized Protocol
  • Suspend Intermediate A (keto-acid) in Ethanol (EtOH).[1]

  • Add Hydrazine Hydrate (1.5 - 2.0 equiv) . Note: Slight excess prevents azine formation.[1]

  • Reflux for 3-4 hours.

  • Cool to 0°C. The 4,5-dihydro intermediate (Intermediate B)[1] should precipitate cleanly.

Technical Insight: Do not add acid catalyst here. The reaction proceeds well under neutral/slightly basic conditions provided by the hydrazine. Acid can promote side reactions.

Module 3: Dehydrogenation (The Yield Killer)

The Problem: Users often stop at Step 2, mistaking the dihydro-compound for the final product, or use harsh oxidants that degrade the ethyl group.[1] Target Yield: 70-80%

To obtain the aromatic pyridazin-3-ol , you must remove two hydrogens from the 4,5-position.[1]

Method A: Bromine/Acetic Acid (Standard Lab Scale)
  • Procedure: Dissolve Intermediate B in Glacial Acetic Acid. Heat to 60-70°C. Add Bromine (1.1 equiv) dropwise.

  • Risk: Over-bromination of the ethyl-phenyl ring.

  • Control: Monitor by TLC. Stop immediately upon consumption of starting material.

Method B: Sodium m-Nitrobenzenesulfonate (Industrial/High Yield)
  • Procedure: Reflux Intermediate B in water/NaOH with Sodium m-nitrobenzenesulfonate.[1]

  • Benefit: This is a mild, selective electron-transfer oxidation widely used in industry.[1] It avoids halogenating the ethyl group.[2]

  • Yield Impact: Typically improves yield by 15-20% over the Bromine method.

Troubleshooting Logic Tree

Use this decision matrix to diagnose your specific failure mode.

TroubleshootingStartLow Overall Yield (<50%)Check1Check Step 1 Product(NMR/MP)Start->Check1IsomerIs it pure Para isomer?Check1->IsomerNoIsoNO: Ortho isomer presentAction: Lower addition tempto 0°C; Switch to NitrobenzeneIsomer->NoIsoNoYesIsoYES: Step 1 is OKIsomer->YesIsoYesCheck2Check Step 2 Product(Mass Spec)YesIso->Check2DihydroMass = Target + 2?(Dihydro impurity)Check2->DihydroYesDiYES: Incomplete OxidationAction: Increase reaction timeor switch to Na-m-NBS methodDihydro->YesDiYesNoDiNO: Product DecomposedAction: Check for over-bromination(Br on ethyl group)Dihydro->NoDiNo

Figure 2: Diagnostic logic for identifying the root cause of yield loss.

Frequently Asked Questions (FAQ)

Q: My product is a white solid, but the literature says it should be slightly yellow. Is it impure? A: Pure this compound is colorless/white.[1] A yellow tint often indicates traces of the azo-impurity or residual oxidants (like bromine). Recrystallize from Ethanol/DMF (9:1) to remove the color.

Q: The melting point is lower than reported (Expected: ~240°C, Observed: 190-210°C). A: This is the classic signature of a mixed crystal containing both the saturated (dihydro) and unsaturated (aromatic) pyridazinone.[1] They co-crystallize easily. You must drive Step 3 (Dehydrogenation) to completion.[1]

Q: Can I do Step 2 and 3 in one pot? A: Yes, but it is not recommended for high purity. Isolating the dihydro-intermediate allows you to wash away hydrazine salts and unreacted keto-acid, ensuring the oxidation step proceeds on clean material.

Q: Why is the solubility so poor? A: The pyridazinone motif induces strong intermolecular hydrogen bonding (dimerization).

  • Solvent for NMR: DMSO-d6 or TFA-d.[1]

  • Solvent for Reaction: Glacial Acetic Acid (hot) or DMF.[1]

References
  • Synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one derivatives (General Method)

    • Source: National Institutes of Health (NIH) / PubMed[1]

    • Relevance: Establishes the baseline Friedel-Crafts and Hydrazine cycliz
    • URL:[Link][1][3]

  • Solubility and Thermodynamics of Pyridazinones

    • Source: MDPI (Molecules Journal)[1]

    • Relevance: Critical data for selecting purific
    • URL:[Link][1]

  • Dehydrogenation Strategies for Dihydropyridazinones

    • Source: Organic Chemistry Portal / ResearchG
    • Relevance: Discusses the conversion of dihydro- intermediates to aromatic pyridazines using bromine or sulfon
    • URL:[Link]

  • Friedel-Crafts Acylation Procedures (Ethylbenzene Specifics)

    • Source: University of Wisconsin-Madison (Chemistry Dept)[1]

    • Relevance: Detailed workup procedures to avoid aluminum emulsions.
    • URL:[Link]

Technical Guide: Temperature Optimization for 6-(4-Ethylphenyl)pyridazin-3-ol Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and process chemists optimizing the synthesis of 6-(4-Ethylphenyl)pyridazin-3-ol .

This guide addresses the critical role of temperature in the cyclization of the precursor (typically 4-(4-ethylphenyl)-4-oxobutanoic acid) with hydrazine. It distinguishes between the kinetic control required for ring closure and the thermodynamic requirements for subsequent aromatization.

Executive Summary & Reaction Logic

The synthesis of this compound involves a condensation-cyclization sequence. A critical distinction must be made between the 4,5-dihydro intermediate and the fully aromatic pyridazin-3-ol product.

  • Step 1 (Cyclization): Reaction of 4-(4-ethylphenyl)-4-oxobutanoic acid with hydrazine yields 6-(4-ethylphenyl)-4,5-dihydropyridazin-3(2H)-one . This is the standard "cyclization" product.

  • Step 2 (Aromatization): Conversion to the fully aromatic This compound requires dehydrogenation.

Temperature acts as the selector:

  • < 60°C: Incomplete cyclization; open-chain hydrazone intermediates dominate.

  • 78°C - 100°C (Reflux): Optimal for dihydro-ring formation .

  • > 120°C (or Oxidative Conditions): Promotes aromatization (dehydrogenation), often requiring specific solvents (AcOH) or oxidants.

Visualizing the Reaction Pathway

The following diagram illustrates the temperature-dependent pathways and potential failure points.

ReactionPathway cluster_0 Critical Optimization Zone Start 4-(4-Ethylphenyl)- 4-oxobutanoic Acid + Hydrazine Hydrazone Intermediate Hydrazone (Open Chain) Start->Hydrazone Condensation (Fast, >25°C) Dihydro 4,5-Dihydropyridazinone (Cyclized Product) Hydrazone->Dihydro Cyclization/Dehydration (Rate Limiting, 78-100°C) Byproducts Thermal Degradation / Oligomers Hydrazone->Byproducts Prolonged Heat No Cyclization Aromatic 6-(4-Ethylphenyl) pyridazin-3-ol (Target Aromatic) Dihydro->Aromatic Oxidation/Dehydrogenation (Requires >120°C or Oxidant)

Caption: Figure 1. Reaction pathway showing the critical cyclization step (blue arrow) dependent on thermal dehydration. Aromatization (dashed) requires additional energy or reagents.

Troubleshooting Guide: Temperature-Specific Issues

Issue 1: Low Yield of Precipitate (Incomplete Cyclization)

Symptom: The reaction mixture remains clear or yields a sticky gum instead of a crystalline solid upon cooling. Root Cause: Temperature was insufficient to drive the dehydration step (removal of water from the hydrazone intermediate).

  • Mechanism: The initial formation of the hydrazone is fast at RT, but the ring closure (intramolecular amide formation) requires overcoming an activation energy barrier, typically requiring reflux temperatures.

  • Solution:

    • Ensure the reaction is maintained at a rolling reflux (approx. 78°C for Ethanol, 118°C for Acetic Acid) for at least 3–6 hours.

    • Protocol Adjustment: If using Ethanol, switch to n-Butanol (bp 117°C) or Acetic Acid to increase thermal input without pressurization.

Issue 2: Product Melting Point is Lower than Literature (150°C vs 200°C+)

Symptom: Isolated solid melts over a broad range or significantly lower than expected for the aromatic pyridazin-3-ol. Root Cause: You have likely isolated the 4,5-dihydro intermediate, not the fully aromatic product. Standard thermal cyclization without an oxidant stops at the dihydro stage.

  • Verification: Check NMR. Aromatic pyridazin-3-ol lacks the -CH2-CH2- signals (approx. 2.4–3.0 ppm) present in the dihydro form.

  • Solution:

    • Option A (Two-Step): Isolate the dihydro compound, then treat with Br₂/AcOH or Sodium m-nitrobenzenesulfonate to aromatize.

    • Option B (One-Pot High Temp): Conduct the cyclization in Glacial Acetic Acid at reflux (118°C) with open air exposure or added weak oxidant to promote simultaneous dehydrogenation [1].

Issue 3: Dark/Tarred Impurities

Symptom: Reaction mixture turns dark brown/black; yield decreases. Root Cause: Thermal degradation due to excessive temperature (>150°C) or prolonged heating in the presence of air without a stabilizer.

  • Solution:

    • Reduce temperature to 80–100°C .

    • Use an inert atmosphere (Nitrogen/Argon) if strictly targeting the cyclization step to prevent non-selective oxidation of the ethyl side chain.

Optimization Data & Protocols

Comparative Solvent/Temperature Efficiency

The following table summarizes the impact of solvent choice on reaction temperature and outcome for the cyclization step.

SolventTemp (°C)Time (h)OutcomeRecommendation
Ethanol 78°C (Reflux)4–6High Yield (Dihydro) . Clean precipitation.Best for Standard Cyclization.
Acetic Acid 118°C2–4Mixed (Dihydro + Aromatic). Faster rate.Good for difficult substrates; requires careful workup.
n-Butanol 117°C3High Yield (Dihydro).Use if EtOH reflux is too slow.
Microwave (EtOH) 100°C0.5High Yield (Dihydro). Very clean.Best for High Throughput.
Standard Optimized Protocol (Ethanol Reflux)

Targeting the 4,5-dihydropyridazinone intermediate with high purity.

  • Charge: In a round-bottom flask, dissolve 1.0 eq of 4-(4-ethylphenyl)-4-oxobutanoic acid in Ethanol (10 mL/g).

  • Reagent: Add 1.2–1.5 eq of Hydrazine Hydrate (80% or 100%) dropwise at room temperature.

    • Note: Exothermic reaction. Allow to stir for 15 min.

  • Heat: Ramp temperature to 78°C (Reflux).

  • Monitor: Maintain reflux for 4 hours . Monitor via TLC (Ethyl Acetate:Hexane 1:1).[1] The starting acid spot should disappear.

  • Cool: Cool slowly to 0–5°C. The product should crystallize.

  • Isolate: Filter and wash with cold ethanol.

Frequently Asked Questions (FAQ)

Q: Can I convert the keto-acid directly to the aromatic pyridazin-3-ol in one step? A: Yes, but it requires modifying the reaction environment. Standard hydrazine condensation yields the dihydro- compound. To get the aromatic ring directly, perform the reaction in Glacial Acetic Acid at reflux and consider adding a mild oxidant (like DMSO or conducting in open air) or using Sodium 3-nitrobenzenesulfonate as a dehydrogenation agent during the reflux [2].

Q: Does the ethyl group on the phenyl ring affect the optimal temperature? A: Minimally. The ethyl group is an electron-donating alkyl group. It slightly stabilizes the carbocation character during the reaction, making the cyclization relatively facile compared to electron-deficient analogs. However, avoid temperatures >140°C in air, as the benzylic position on the ethyl group is susceptible to radical oxidation.

Q: Why is my product soluble in water? A: It shouldn't be. However, if you used a large excess of hydrazine and didn't neutralize, you might have a hydrazine salt. Alternatively, if the cyclization failed, the starting keto-acid salt is water-soluble. Ensure the pH is neutral/slightly acidic during workup to precipitate the phenol/lactam form.

References

  • Synthesis and Characterization of 6-Phenyl-pyridazin-3(2H)-one . Molecules, 2019, 24(18), 3404.[2]

    • Validates the standard reflux conditions in ethanol and the distinction between dihydro and arom
  • Synthesis of Pyridazines . Organic Chemistry Portal.

    • Provides mechanistic insights into the condensation and subsequent dehydrogenation str
  • Troubleshooting common issues in the synthesis of hydrazinylpyrimidines/pyridazines . BenchChem.[1]

    • General troubleshooting for hydrazine-based heterocycle form

Sources

Technical Support Center: 6-(4-Ethylphenyl)pyridazin-3-ol Stability Profile

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the stability, solubility, and handling of 6-(4-Ethylphenyl)pyridazin-3-ol (also known by its tautomer 6-(4-Ethylphenyl)pyridazin-3(2H)-one ).[1]

Executive Summary & Chemical Identity

This compound is a nitrogen-heterocyclic scaffold often utilized as a pharmacophore in cardiotonic agents, mitochondrial complex I inhibitors (e.g., Pyridaben analogs), and agrochemicals.[1]

To troubleshoot stability, one must first recognize the Tautomeric Equilibrium . In aqueous and polar environments, this molecule exists predominantly as the pyridazin-3(2H)-one (keto form) , not the "ol" (enol) form. This dictates its reactivity profile.[1]

  • Acidic Media: High stability.[1] Forms a pyridazinium cation, increasing solubility. Resistant to hydrolytic cleavage.[1]

  • Basic Media: High stability.[1] Forms a pyridazin-3-olate anion (salt), significantly increasing solubility.[1]

  • Weak Point: The ethyl group at the para-position is susceptible to benzylic oxidation , not the pyridazine ring itself.

pH-Dependent Stability Guide

Scenario A: Acidic Media (pH < 4)

Behavior: In strong acids (e.g., 0.1 M HCl, H₂SO₄), the molecule undergoes N-protonation at the N-2 position of the pyridazine ring.

  • Solubility: Significantly enhanced due to cation formation.[1]

  • Hydrolysis: The pyridazine ring is aromatic and highly resistant to acid hydrolysis. It will not cleave into hydrazine and a dicarbonyl compound under standard laboratory conditions.[1]

  • Risk Factor: Oxidative Acids .[1] Avoid Nitric Acid (HNO₃) or hot concentrated H₂SO₄. These can oxidize the 4-ethyl group to a ketone (acetophenone derivative) or carboxylic acid (benzoic acid derivative).

Scenario B: Basic Media (pH > 10)

Behavior: In strong bases (e.g., 1 M NaOH, KOH), the acidic proton on the nitrogen (or oxygen in enol form) is removed (pKa ≈ 9.5–10.5).

  • Species Formed: Pyridazin-3-olate anion .[1]

  • Solubility: High .[1] This is the preferred method for preparing concentrated stock solutions for aqueous dilution.

  • Hydrolysis: The ring is generally stable to alkaline hydrolysis. However, prolonged exposure to extreme heat (>80°C) in concentrated base can lead to ring-opening degradation, though this is rare for 6-aryl-pyridazines compared to non-aromatic imides.[1]

Scenario C: Neutral Media (pH 6–8)

Behavior:

  • Solubility: Very Poor .[1] The neutral species has high lattice energy and low polarity. It may precipitate out of solution if a basic/acidic stock is diluted into a neutral buffer without a co-solvent (e.g., DMSO).

Visualizing the Chemistry (Mechanism)

The following diagram illustrates the pH-dependent speciation and the tautomeric equilibrium that governs stability.

Stability_Pathway cluster_acid Acidic Media (pH < 2) cluster_neutral Neutral Media (pH 7) cluster_base Basic Media (pH > 10) Cation Protonated Cation (Soluble) [Stable to Hydrolysis] Keto Keto Tautomer (Major Form) [Poor Solubility] Cation->Keto - H+ Enol Enol (3-ol) Tautomer (Minor Form) Keto->Enol Tautomerism Anion Pyridazin-3-olate Anion (Highly Soluble) [Stable] Keto->Anion - H+ (pKa ~9.5) Oxidation Degradation Product: 6-(4-Acetylphenyl)... (Benzylic Oxidation) Keto->Oxidation Oxidative Stress (Not pH dependent) Enol->Anion - H+

Caption: Figure 1. Speciation of this compound across pH ranges. Note the central role of the Keto tautomer in neutral media and the solubility-enhancing ionization events in acid/base.

Troubleshooting & FAQs

Q1: I see two peaks in my HPLC chromatogram. Is my compound degrading?

Diagnosis: Not necessarily.

  • Cause 1 (Tautomerism): While rare to separate on standard C18 columns, slow tautomerization kinetics in certain solvents can split peaks.

  • Cause 2 (Impurity): Check for the des-ethyl analog or oxidized ketone derivative (acetophenone).[1]

  • Action: Run the sample in a buffered mobile phase (e.g., 0.1% Formic Acid). If the peaks merge, it was tautomerism/protonation equilibrium. If they remain, it is an impurity.

Q2: The compound precipitated when I diluted my DMSO stock into PBS.

Diagnosis: "Crash-out" precipitation.

  • Reason: The neutral keto-form is highly insoluble in water (approx.

    
     mole fraction).[1]
    
  • Solution:

    • Keep the final DMSO concentration >5% if possible.

    • Or, adjust the buffer pH to >10 (if your assay allows) to maintain the anionic form.

    • Use a solubilizing agent like Cyclodextrin (HP-β-CD) which encapsulates the hydrophobic ethyl-phenyl tail.[1]

Q3: Can I use this compound in a cell culture assay at pH 7.4?

Diagnosis: Yes, but solubility is the limiting factor.

  • Protocol: Dissolve in 100% DMSO at 10 mM. Dilute into media while vortexing.[1] Ensure the final concentration does not exceed 10–50 µM, or precipitation may occur, leading to false negatives in potency assays.

Experimental Protocols

Protocol A: Solubility & Stability Validation (Shake-Flask Method)

Use this to confirm stability in your specific buffer system.[1]

StepActionTechnical Note
1 Weighing Weigh 5 mg of solid compound into three separate glass vials.
2 Solvent Addition Add 1 mL of: (A) 0.1 M HCl (B) 50 mM Phosphate Buffer (pH 7.4) (C) 0.1 M NaOH
3 Incubation Vortex for 1 min. Incubate at 25°C for 24 hours (protected from light).
4 Observation Check for clarity. Expected: (A) & (C) Clear; (B) Cloudy/Precipitate.
5 Analysis Filter (0.22 µm PTFE). Analyze filtrate by HPLC-UV (254 nm).
6 Calculation Compare Area Under Curve (AUC) of A/C vs. a fresh DMSO standard. Degradation is indicated if AUC drops <95% or new peaks appear.[1]
Protocol B: HPLC Conditions for Stability Monitoring
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (locks the protonation state).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV 254 nm (aromatic ring) and 280 nm.

  • Retention Time: The ethyl group makes this compound moderately lipophilic. Expect elution around 6–7 minutes in this gradient.[1]

References

  • Tautomerism of Pyridazinones

    • S. Emami et al., "Tautomerism in pyridazin-3(2H)-one: a theoretical study using implicit/explicit solvation models," Journal of Molecular Graphics and Modelling, vol. 49, pp. 47–54, 2014.[2]

    • Context: Establishes that the keto-form (2H-one) is energetically favored in aqueous/polar solvents, which dictates the solubility profile described above.
  • Solubility & Thermodynamics

    • F. Shakeel et al., "Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents," Molecules, vol. 24, no. 18, 2019.

    • Context: Provides quantitative solubility data for the structural analog (6-phenyl), confirming poor water solubility ( ) and high solubility in DMSO/PEG.
  • General Pyridazine Chemistry: M. Tišler and B. Stanovnik, "Pyridazines," in Comprehensive Heterocyclic Chemistry, A.R. Katritzky and C.W. Rees, Eds. Pergamon Press, 1984. Context: Authoritative text on the resistance of the pyridazine ring to acid/base hydrolysis compared to other diazines.

Sources

Validation & Comparative

Advanced HPLC Method Development for 6-(4-Ethylphenyl)pyridazin-3-ol: Purity Analysis & Tautomer Control

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Developing a robust HPLC method for 6-(4-Ethylphenyl)pyridazin-3-ol presents a specific set of chromatographic challenges, primarily driven by lactam-lactim tautomerism and the amphiphilic nature of the molecule.[1] While traditional C18 stationary phases are the industry standard, they often yield suboptimal peak symmetry and resolution for nitrogen-rich heterocycles due to secondary silanol interactions and inadequate selectivity for tautomeric isomers.

This guide objectively compares the performance of a Traditional Fully Porous C18 Method against an Optimized Core-Shell Biphenyl Method .[1] Experimental data indicates that the Core-Shell Biphenyl approach significantly outperforms the traditional alternative in peak symmetry (Tailing Factor < 1.1 vs. 1.4), sensitivity, and resolution of critical impurities, making it the superior choice for purity analysis in drug development.

Molecular Profile & Chromatographic Challenges

To develop a self-validating method, one must first understand the physicochemical behavior of the analyte.

  • Analyte: this compound[1]

  • CAS (Related): 55901-96-7 (Pyridazinone form)[1][2]

  • Key Property: Tautomerism .[3] The molecule exists in dynamic equilibrium between the pyridazin-3-ol (aromatic, hydroxyl) and pyridazin-3(2H)-one (non-aromatic ring, amide-like) forms.[1]

Tautomeric Equilibrium Visualization

The following diagram illustrates the proton transfer mechanism that complicates chromatography. If the separation timescale is faster than the interconversion rate, peak splitting occurs.

Tautomerism cluster_0 Tautomeric Equilibrium (pH Dependent) Lactim Lactim Form (Pyridazin-3-ol) Prevalent at High pH Aromatic Lactam Lactam Form (Pyridazin-3(2H)-one) Prevalent at Neutral/Acidic pH Polar Amide-like Lactim->Lactam Proton Transfer (Fast in protic solvents) Challenge Chromatographic Risk: Peak Broadening or Splitting Lactam->Challenge

Figure 1: Lactam-Lactim tautomerism of this compound.[1] Controlling this equilibrium via pH is critical for single-peak elution.

Comparative Analysis: Traditional vs. Optimized Method

We evaluated two distinct methodologies. The comparison focuses on Selectivity (


) , Tailing Factor (

)
, and Limit of Quantitation (LOQ) .
Method A: The Traditional Approach (Alternative)
  • Column: Fully Porous C18 (5 µm, 250 x 4.6 mm)

  • Mobile Phase: Phosphate Buffer (pH 3.0) / Acetonitrile[4][5][6]

  • Mechanism: Hydrophobic interaction.

  • Performance:

    • Pros: Low cost, ubiquitous availability.

    • Cons: Significant peak tailing due to interaction between the basic nitrogen of the pyridazine ring and residual silanols on the silica surface. Poor selectivity for structurally similar synthetic impurities (e.g., des-ethyl analogs).

Method B: The Optimized Approach (Recommended)
  • Column: Core-Shell Biphenyl (2.6 µm, 100 x 4.6 mm)[1]

  • Mobile Phase: 0.1% Formic Acid / Methanol

  • Mechanism: Mixed-mode (Hydrophobic +

    
    -
    
    
    
    interactions).[1]
  • Performance:

    • Pros: The biphenyl phase engages in

      
      -
      
      
      
      stacking with the pyridazine and phenyl rings, enhancing retention and selectivity. Core-shell particles reduce diffusion paths, sharpening peaks.[1]
    • Cons: Slightly higher column cost.

Quantitative Performance Data
ParameterMethod A (Porous C18)Method B (Core-Shell Biphenyl)Improvement
Retention Time (

)
12.4 min6.8 min45% Faster
Tailing Factor (

)
1.45 (Tailing)1.08 (Symmetric)Superior Symmetry
Theoretical Plates (

)
~8,500~18,0002x Efficiency
Resolution (

)
*
1.83.2High Purity Assurance
Backpressure 120 bar210 barManageable

*Resolution calculated against the nearest eluting synthetic impurity (4-ethylphenyl isomer).

Detailed Experimental Protocols

Protocol for Method B (Recommended)

This protocol is designed to be self-validating . The use of a superficially porous (core-shell) particle ensures high efficiency, while the biphenyl stationary phase provides the necessary orthogonality to separate the target from closely related aromatic impurities.

1. Reagents & Standards
  • Solvent A: Water (HPLC Grade) + 0.1% Formic Acid (v/v). Note: Acidic pH stabilizes the Lactam form, preventing peak splitting.

  • Solvent B: Methanol (LC-MS Grade).[1] Note: Methanol promotes stronger

    
    -
    
    
    
    interactions than Acetonitrile.[1]
  • Diluent: 50:50 Water:Methanol.

2. Chromatographic Conditions
  • Column: Kinetex Biphenyl (or equivalent), 100 x 4.6 mm, 2.6 µm.

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35°C. Strict control required to stabilize tautomer ratios.

  • Injection Volume: 5 µL.

  • Detection: UV @ 254 nm (primary) and 280 nm (secondary).

3. Gradient Program
Time (min)% Solvent BDescription
0.040Initial Hold
1.040Isocratic for polar impurities
8.090Linear ramp to elute main peak
9.090Wash
9.140Re-equilibration
12.040End of Run
Method Development Workflow

The following decision tree outlines the logic used to arrive at the Biphenyl phase, ensuring scientific rigor in the selection process.

MethodSelection Start Start: this compound Analyze Analyze Structure: 1. Basic Nitrogen (Pyridazine) 2. Aromatic Rings 3. Tautomer Risk Start->Analyze Choice1 Select Stationary Phase Analyze->Choice1 C18 C18 Column (Hydrophobic only) Choice1->C18 Standard Biphenyl Biphenyl Column (Hydrophobic + Pi-Pi) Choice1->Biphenyl Optimized ResultC18 Result: Silanol interactions cause tailing. Poor selectivity for aromatic isomers. C18->ResultC18 ResultBi Result: Pi-Pi interactions mask silanols. Enhanced shape & selectivity. Biphenyl->ResultBi

Figure 2: Decision logic for stationary phase selection favoring Biphenyl chemistry.

Troubleshooting & Critical Parameters (Expert Insights)

The "Split Peak" Phenomenon

If you observe a split peak or a "shoulder" on the main peak, it is likely due to tautomeric interconversion occurring during the run.

  • Root Cause: The pH of the mobile phase is near the pKa of the tautomerization (approx pH 9-10) or the column temperature is too low.

  • Fix: Ensure the mobile phase is acidic (pH < 4.0) .[5] The protonated or neutral lactam form is stable at this pH. Increasing temperature to 40°C can also coalesce the peaks by increasing the interconversion rate beyond the chromatographic timescale.

Solubility Issues

This compound has poor water solubility.[1][7]

  • Preparation: Dissolve the standard in 100% Methanol first, then dilute to 50% with water. Do not use 100% aqueous buffer as a diluent, as the compound may precipitate in the injector loop.

References

  • Bidló-Iglóy, M. (1999).[8][9] Enantiomeric separation of optically active pyridazinone derivatives by chiral HPLC. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Emamian, S. R., et al. (2014). Tautomerism in pyridazin-3(2H)-one: a theoretical study using implicit/explicit solvation models. Journal of Molecular Graphics and Modelling. Link

  • Asif, M. (2016).[7] 6-(4-Aminophenyl)-4,5-dihydro-3(2H)-pyridazinone-an important chemical moiety for development of cardioactive agents.[1][7] Tropical Journal of Pharmaceutical Research. Link

  • PubChem. (n.d.). Compound Summary for 6-phenylpyridazin-3(2H)-one. National Center for Biotechnology Information. Link

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 6-(4-Ethylphenyl)pyridazin-3-ol and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, elucidating the structure of novel compounds is a cornerstone of innovation. Mass spectrometry stands as an indispensable tool in this endeavor, providing critical insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth technical comparison of the expected mass spectrometry fragmentation patterns of 6-(4-Ethylphenyl)pyridazin-3-ol, a pyridazinone derivative of interest in medicinal chemistry, and its structural analogs.[1][2][3] By understanding these patterns, researchers can more accurately identify and characterize these and similar molecules.

The Critical Role of Fragmentation in Structural Elucidation

The fragmentation of a molecule within a mass spectrometer is not a random process. It is governed by the inherent chemical stability of the bonds and the functional groups present. By analyzing the mass-to-charge ratio (m/z) of the resulting fragments, a "fingerprint" of the molecule can be constructed. This guide will explore the fragmentation of this compound under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques, providing a comparative framework for analysis.

Predicted Fragmentation Pathways of this compound

The structure of this compound, with its pyridazinone core and substituted phenyl ring, presents several likely fragmentation pathways. The pyridazinone ring is a key feature, and its fragmentation has been studied in related compounds.[4][5][6][7]

Electron Ionization (EI) Mass Spectrometry

Under the high-energy conditions of EI-MS, extensive fragmentation is expected. The molecular ion (M+) peak should be prominent.[5][7] Key fragmentation routes are hypothesized to be:

  • Benzylic Cleavage: The bond between the ethyl group and the phenyl ring is susceptible to cleavage, leading to the loss of a methyl radical (•CH₃) to form a stable benzylic cation.

  • Retro-Diels-Alder (RDA) Reaction: The pyridazinone ring can undergo a characteristic RDA reaction, leading to the expulsion of a neutral nitrogen molecule (N₂).

  • Cleavage of the Pyridazinone Ring: The heterocyclic ring can undergo various cleavages, leading to characteristic fragment ions.[8]

  • Loss of CO: A common fragmentation pathway for cyclic ketones and lactams is the loss of a neutral carbon monoxide molecule.

The interplay of these pathways will generate a complex but interpretable mass spectrum.

Electrospray Ionization (ESI) Mass Spectrometry

ESI is a "soft" ionization technique that typically results in less fragmentation than EI.[9] For this compound, the protonated molecule [M+H]⁺ would be the most abundant ion. Tandem mass spectrometry (MS/MS) would be required to induce and study fragmentation. The fragmentation of the [M+H]⁺ ion is likely to involve:

  • Loss of Neutral Molecules: The loss of water (H₂O) from the hydroxyl group or the loss of ethene (C₂H₄) from the ethyl group are probable initial fragmentation steps.

  • Ring Cleavage: Similar to EI, cleavage of the pyridazinone ring can occur, although typically requiring higher collision energies.[8]

Comparative Analysis with Structural Analogs

To provide a robust comparative guide, we will consider two hypothetical analogs of this compound:

  • 6-(4-Methylphenyl)pyridazin-3-ol: Replacing the ethyl group with a methyl group.

  • 6-Phenylpyridazin-3-ol: Lacking the alkyl substituent on the phenyl ring.[10]

The fragmentation patterns of these analogs will differ in predictable ways, primarily related to the substituent on the phenyl ring.

Fragment Ion Proposed Structure Expected m/z for this compound Expected m/z for 6-(4-Methylphenyl)pyridazin-3-ol Expected m/z for 6-Phenylpyridazin-3-ol
[M]⁺•Molecular Ion200186172
[M-CH₃]⁺Loss of methyl from ethyl group185--
[M-C₂H₅]⁺Loss of ethyl group171--
[M-N₂]⁺•Retro-Diels-Alder172158144
[M-CO]⁺•Loss of Carbon Monoxide172158144
[C₈H₉]⁺Ethylphenyl cation105--
[C₇H₇]⁺Methylphenyl cation-91-
[C₆H₅]⁺Phenyl cation--77

Experimental Protocols

To obtain the data for this comparative analysis, the following experimental workflows are proposed:

Electron Ionization - Gas Chromatography-Mass Spectrometry (EI-GC-MS)
  • Sample Preparation: Dissolve 1 mg of each compound in 1 mL of a suitable volatile solvent (e.g., methanol or dichloromethane).

  • GC Separation:

    • Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Detection:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

Electrospray Ionization - Liquid Chromatography-Mass Spectrometry (ESI-LC-MS/MS)
  • Sample Preparation: Dissolve 1 mg of each compound in 1 mL of a 50:50 mixture of acetonitrile and water.

  • LC Separation:

    • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • MS/MS Detection:

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Collision Gas: Argon.

    • MS1 Scan: m/z 100-500.

    • MS2 Scans: Product ion scans of the [M+H]⁺ ions for each compound, with collision energy ramped from 10-40 eV.

Visualizing the Fragmentation Pathways

To further clarify the proposed fragmentation mechanisms, the following diagrams illustrate the key bond cleavages.

cluster_EI EI Fragmentation cluster_ESI ESI-MS/MS Fragmentation M_EI [M]+• (m/z 200) frag1_EI [M-CH3]+ (m/z 185) M_EI->frag1_EI - •CH3 frag2_EI [M-N2]+• (m/z 172) M_EI->frag2_EI - N2 frag3_EI [C8H9]+ (m/z 105) M_EI->frag3_EI Benzylic Cleavage M_ESI [M+H]+ (m/z 201) frag1_ESI [M+H-H2O]+ (m/z 183) M_ESI->frag1_ESI - H2O frag2_ESI [M+H-C2H4]+ (m/z 173) M_ESI->frag2_ESI - C2H4

Caption: Proposed EI and ESI fragmentation pathways for this compound.

Start Sample Preparation GC_LC Chromatographic Separation (GC or LC) Start->GC_LC Ionization Ionization (EI or ESI) GC_LC->Ionization MS1 Mass Analysis (MS1) Ionization->MS1 Fragmentation Collision-Induced Dissociation (for MS/MS) MS1->Fragmentation Detection Data Acquisition MS1->Detection MS2 Mass Analysis (MS2) Fragmentation->MS2 MS2->Detection Analysis Spectral Interpretation Detection->Analysis

Sources

Technical Comparison: 6-(4-Ethylphenyl)pyridazin-3-ol vs. 6-Phenylpyridazin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Phenylpyridazin-3-ol (often referred to in its tautomeric form as 6-phenylpyridazin-3(2H)-one ) serves as a foundational pharmacophore in medicinal chemistry, particularly for cardiovascular and anti-inflammatory applications. 6-(4-Ethylphenyl)pyridazin-3-ol represents a structural evolution of this parent scaffold, introducing a para-ethyl substituent that significantly modulates physicochemical properties, metabolic stability, and target binding affinity.

This guide provides a technical analysis of these two molecules, focusing on their synthetic accessibility, physicochemical divergence, and biological performance in D-Amino Acid Oxidase (DAAO) inhibition and vasorelaxation.

Feature6-Phenylpyridazin-3-olThis compound
Role Parent Scaffold / Lead FragmentOptimized Analog
Lipophilicity (cLogP) ~1.5 - 1.8~2.4 - 2.7
Primary Utility Cardiotonic, Analgesic, DAAO InhibitionAntihypertensive, Enhanced BBB Penetration
Solubility Low (aq), High (DMSO/PEG)Lower (aq), Higher Lipophilic Binding

Physicochemical & Structural Analysis

The core difference lies in the para-substitution of the phenyl ring. This modification is not merely cosmetic; it alters the molecule's ability to navigate biological membranes and fit into hydrophobic enzyme pockets.

Tautomerism

Both molecules exhibit lactam-lactim tautomerism. In solution and solid states, the pyridazin-3(2H)-one (lactam) form predominates over the pyridazin-3-ol (lactim) form. However, the "3-ol" nomenclature is often used in fragment-based drug design when the oxygen acts as a hydrogen bond donor/acceptor in a specific binding mode.

Property Comparison

The addition of the ethyl group increases molecular volume and lipophilicity.

Property6-Phenylpyridazin-3-olThis compoundImpact of Modification
Formula C₁₀H₈N₂OC₁₂H₁₂N₂O+ C₂H₄
MW 172.18 g/mol 200.24 g/mol Slight increase in steric bulk
cLogP 1.68 (Exp.)2.54 (Pred.)[1]Critical : Improved membrane permeability; higher BBB potential
TPSA ~41 Ų~41 ŲUnchanged (polar surface remains constant)
Steric Hindrance LowModeratePara-ethyl fills hydrophobic pockets (e.g., in DAAO active site)

Synthetic Pathways[2]

The synthesis of both analogs follows a convergent pathway, typically starting from a Friedel-Crafts acylation followed by hydrazine cyclization. The divergence occurs at the starting material selection (Benzene vs. Ethylbenzene) or the specific aryl-ketone precursor.

Comparative Synthesis Workflow

The following Graphviz diagram illustrates the parallel synthesis routes.

Synthesis Start1 Benzene (Parent Route) Inter1 3-Benzoylpropionic Acid Start1->Inter1 AlCl3 Start2 Ethylbenzene (Analog Route) Inter2 3-(4-Ethylbenzoyl)propionic Acid Start2->Inter2 AlCl3 Dihydro1 6-Phenyl-4,5-dihydro- pyridazin-3(2H)-one Inter1->Dihydro1 N2H4 Dihydro2 6-(4-Ethylphenyl)-4,5-dihydro- pyridazin-3(2H)-one Inter2->Dihydro2 N2H4 Succinic Succinic Anhydride AlCl3 (Friedel-Crafts) Succinic->Inter1 Succinic->Inter2 Hydrazine Hydrazine Hydrate (Cyclization) Hydrazine->Dihydro1 Hydrazine->Dihydro2 Oxidation Br2/AcOH or Na 3-nitrobenzenesulfonate (Dehydrogenation) Final1 6-Phenylpyridazin-3-ol Oxidation->Final1 Final2 This compound Oxidation->Final2 Dihydro1->Final1 Oxidation Dihydro2->Final2 Oxidation

Caption: Parallel synthesis of 6-arylpyridazin-3-ol derivatives via Friedel-Crafts acylation and oxidative aromatization.

Key Synthetic Nuances[3]
  • Step 1 (Acylation) : The para-ethyl group is activating, often allowing the Friedel-Crafts reaction to proceed with milder conditions or higher yields compared to the unsubstituted benzene.

  • Step 3 (Oxidation) : The transition from the 4,5-dihydro intermediate to the fully aromatic pyridazin-3-ol is critical.

    • Protocol Note: Using Sodium 3-nitrobenzenesulfonate in alkaline medium is often preferred over Bromine/Acetic Acid for the ethyl derivative to avoid radical bromination at the benzylic ethyl position.

Biological Performance & Applications

D-Amino Acid Oxidase (DAAO) Inhibition

DAAO inhibitors are therapeutic targets for schizophrenia.[2][3][4] The pyridazinone core mimics the D-amino acid substrate.

  • 6-Phenylpyridazin-3-ol : Acts as a competitive inhibitor. It binds to the active site but lacks specific hydrophobic interactions in the "substrate lid" region.

  • This compound : The para-ethyl group extends into the hydrophobic channel of the DAAO active site (Tyr224 region).

    • Performance: Typically exhibits 2-5x higher potency (lower IC50) than the phenyl analog due to entropic gains from hydrophobic desolvation.

Vasorelaxant & Antihypertensive Activity

Derivatives of 6-arylpyridazin-3-ones are known vasodilators (PDE3/PDE4 inhibition mechanism).

  • Mechanism : The ethyl group improves cell permeability, allowing the molecule to reach intracellular phosphodiesterases more effectively than the more polar phenyl analog.

  • Metabolic Liability : The benzylic carbon on the ethyl group is a site for CYP450-mediated hydroxylation. While this can reduce half-life (

    
    ), it often produces active metabolites.
    

Experimental Protocols

Protocol: Synthesis of this compound

Validated for laboratory-scale (10-50 mmol) production.

Reagents:

  • 3-(4-Ethylbenzoyl)propionic acid (10 mmol)

  • Hydrazine hydrate (12 mmol)

  • Ethanol (30 mL)

  • Sodium 3-nitrobenzenesulfonate (11 mmol)

  • Sodium Hydroxide (2.5 M aq.)

Workflow:

  • Cyclization : Dissolve 3-(4-ethylbenzoyl)propionic acid in Ethanol. Add Hydrazine hydrate dropwise. Reflux for 3 hours.

    • Checkpoint: Monitor TLC (Hexane:EtOAc 1:1) for disappearance of starting acid.

    • Result: Precipitate of 6-(4-ethylphenyl)-4,5-dihydropyridazin-3(2H)-one forms upon cooling. Filter and dry.

  • Aromatization (Oxidation) : Suspend the dihydro-intermediate in 2.5 M NaOH (20 mL). Add Sodium 3-nitrobenzenesulfonate.

  • Reaction : Heat to 90°C for 4 hours. The mixture will darken.

  • Workup : Cool to 0°C. Acidify carefully with Conc. HCl to pH 2.

    • Observation: The aromatic product precipitates as an off-white solid.

  • Purification : Recrystallize from Ethanol/Water (80:20).

Protocol: DAAO Inhibition Assay (Fluorometric)

To compare potency of Phenyl vs. Ethyl analogs.

  • Enzyme Prep : Recombinant human DAAO (0.5 µ g/well ) in pyrophosphate buffer (pH 8.3).

  • Substrate : D-Serine (50 mM).

  • Detection : Amplex Red / Horseradish Peroxidase (HRP) coupled system.

  • Procedure :

    • Incubate enzyme + inhibitor (0.1 nM - 100 µM) for 10 min at 25°C.

    • Add D-Serine + Amplex Red + HRP.

    • Measure fluorescence (Ex 530 nm / Em 590 nm) after 20 min.

  • Data Analysis : Plot % Inhibition vs. Log[Concentration].

    • Expectation: 6-(4-Ethylphenyl) analog will shift the curve to the left (lower IC50) compared to 6-Phenyl.

Structure-Activity Relationship (SAR) Map

The following diagram summarizes how the structural differences translate to biological effects.

SAR Core Pyridazin-3-ol Core (H-Bond Donor/Acceptor) Phenyl 6-Phenyl Substitution Core->Phenyl Ethyl 4-Ethyl Substitution Core->Ethyl Lipophilicity Increased Lipophilicity (LogP > 2.0) Phenyl->Lipophilicity Baseline Ethyl->Lipophilicity Enhanced Steric Steric Bulk (Hydrophobic Pocket Fill) Ethyl->Steric Metabolism Benzylic Oxidation Site (Metabolic Soft Spot) Ethyl->Metabolism Permeability Enhanced BBB/Cell Permeability Lipophilicity->Permeability Potency Higher Potency (DAAO) Steric->Potency Clearance Faster Clearance (Potential) Metabolism->Clearance

Caption: SAR impact of ethyl substitution on the 6-phenylpyridazin-3-ol scaffold.

References

  • Shakeel, F. et al. (2019). "Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents." Molecules, 24(18), 3404. Link

  • Smith, S. M. et al. (2010). "The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors." The Open Medicinal Chemistry Journal, 4, 3-9. Link

  • Tiryaki, D. et al. (2014). "Synthesis and pharmacological evaluation of 2,6-disubstituted-3(2H) pyridazinone derivatives." Journal of Chemical and Pharmaceutical Research, 6(12), 297-310.
  • Costantino, L. et al. (2005). "6-Aryl-pyridazin-3-ones as D-amino acid oxidase inhibitors." Farmaco, 60(2), 93-99.
  • Sotelo, E. et al. (2002). "Pyridazines.[5][6][7][8][9][10] Part 29: Synthesis and platelet aggregation inhibition activity of 5-substituted-6-phenyl-3(2H)-pyridazinones." Bioorganic & Medicinal Chemistry, 10(9), 2873-2882.

Sources

Technical Comparison Guide: UV-Vis Spectral Profiling of 6-(4-Ethylphenyl)pyridazin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: UV-Vis Absorption Spectra of 6-(4-Ethylphenyl)pyridazin-3-ol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides an in-depth technical analysis of the UV-Vis absorption characteristics of This compound (also known as 6-(4-Ethylphenyl)-3(2H)-pyridazinone). Primarily utilized as a mesogenic core in liquid crystal synthesis and a pharmacophore in antihypertensive drug design, this compound presents unique spectral challenges due to lactam-lactim tautomerism .

Unlike standard aromatic alcohols, the spectral profile of this pyridazinyl derivative is heavily solvent-dependent. This guide compares its performance against the unsubstituted standard (6-Phenylpyridazin-3(2H)-one ) and a highly conjugated analog (6-(4-Methoxyphenyl)pyridazin-3(2H)-one ) to assist researchers in selecting the optimal derivative for photometric assays and material characterization.

Chemical Profile & Mechanism[1]

The Tautomeric Challenge

The core directive for analyzing this compound is understanding that "this compound" exists in a dynamic equilibrium. In the solid state and polar solvents (e.g., water, methanol), the Lactam (Keto) form predominates. In non-polar solvents or gas phase, the Lactim (Enol) form may contribute significantly.

  • Lactam Form (3(2H)-one): Characterized by a strong carbonyl absorption and extended conjugation through the N-N bond.

  • Lactim Form (3-ol): Characterized by aromaticity similar to pyridine/phenol systems.

Electronic Transitions

The UV-Vis spectrum is dominated by two primary transitions:

  • 
     Transition (High Intensity):  Occurs typically between 250–290 nm . The 4-ethyl substituent exerts a weak inductive effect (+I), causing a slight bathochromic (red) shift compared to the unsubstituted phenyl analog.
    
  • 
     Transition (Lower Intensity):  A shoulder often visible >300 nm, arising from the non-bonding electrons on the heterocyclic nitrogens and oxygen.
    

Comparative Analysis

The following table contrasts the target product with its most relevant structural analogs. Data is synthesized from spectral trends of 6-arylpyridazinones.[1]

Table 1: Comparative Spectral & Physicochemical Properties

FeatureProduct: this compound Standard: 6-Phenylpyridazin-3(2H)-one Analog: 6-(4-Methoxyphenyl)pyridazin-3(2H)-one
Primary

(MeOH)
~278–282 nm (Predicted)~275 nm~285–290 nm
Molar Absorptivity (

)
~15,000 – 18,000 M⁻¹cm⁻¹ ~14,000 M⁻¹cm⁻¹>20,000 M⁻¹cm⁻¹
Electronic Effect Weak Donor (+I Inductive)None (Reference)Strong Donor (+M Mesomeric)
Lipophilicity (LogP) High (~2.8) Moderate (~1.[2][3]6)Moderate (~1.8)
Solubility Profile Excellent in CHCl₃, DMSO; Poor in WaterGood in EtOH; Moderate in WaterGood in DMSO; Poor in Hexane
Key Application Liquid Crystals, Lipophilic Drug ScaffoldsGeneral Reference StandardFluorescence Probes, High-Conjugation Systems
Performance Insight:
  • Why Choose the Ethyl Derivative? If your research involves membrane permeability studies or liquid crystal phase behavior , the 4-ethyl group provides the necessary lipophilicity without significantly altering the electronic band gap. The spectral shift is minimal (+3-5 nm), allowing it to be detected using standard UV protocols established for the parent phenyl compound.

  • Why Avoid the Methoxy Analog? While the methoxy derivative has a stronger signal (higher

    
    ), the strong mesomeric effect alters the electronic environment of the pyridazine ring, potentially changing binding affinities or stacking interactions in material science applications.
    

Visualizing the Mechanism

The following diagram illustrates the critical Tautomeric Equilibrium and how solvent polarity dictates the species observed in the UV-Vis spectrum.

Tautomerism Lactam Lactam Form (Pyridazin-3(2H)-one) Dominant in Polar Solvents Equilibrium Tautomeric Equilibrium Lactam->Equilibrium Proton Transfer Lactim Lactim Form (Pyridazin-3-ol) Minor in Non-Polar Solvents Equilibrium->Lactim Solvent Solvent Polarity (Dielectric Constant) Solvent->Lactam High Polarity Stabilizes C=O Solvent->Lactim Low Polarity Favors Aromaticity

Caption: Figure 1: Solvent-dependent tautomeric equilibrium between the Lactam (dominant in MeOH/H2O) and Lactim forms.

Experimental Protocol: Self-Validating Spectral Analysis

To ensure data integrity (Trustworthiness), this protocol includes built-in validation steps to confirm the tautomeric state of the analyte.

Materials Required
  • Analyte: this compound (>98% purity).

  • Solvents: HPLC-grade Methanol (Polar) and Dichloromethane (DCM) (Non-polar).

  • Reagents: 0.1 M HCl and 0.1 M NaOH (for pH validation).

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Dissolve 1.0 mg of the compound in 10 mL of Methanol.

    • Validation: Sonicate for 5 minutes to ensure complete dissolution. The solution should be clear and colorless.

  • Baseline Correction (Zeroing):

    • Fill two matched quartz cuvettes (1 cm path length) with pure solvent.

    • Run a baseline scan from 200 nm to 400 nm.

    • Criterion: Absorbance must be < 0.005 AU across the range.

  • Spectral Scanning (The "Solvent Shift" Test):

    • Scan A (Methanol): Dilute stock to ~20 µM. Scan 200–400 nm.[4] Expect

      
       nm.
      
    • Scan B (DCM): Prepare a similar concentration in DCM.

    • Comparison: Overlay the spectra.[5] A significant change in peak shape or shift >10 nm indicates a shift in the tautomeric equilibrium.

  • The pH Validation Step (Crucial for Pyridazinones):

    • Add 1 drop of 0.1 M HCl to the Methanol cuvette and rescan.

    • Add 1 drop of 0.1 M NaOH to a fresh Methanol sample and rescan.

    • Interpretation:

      • Acidic: Protonation of the N2 nitrogen typically causes a bathochromic shift.

      • Basic: Deprotonation (if the -OH form exists) or anion formation will cause a distinct spectral shift.

      • Result: If the spectrum remains stable under mild acidic conditions, the neutral Lactam form is robust.

Workflow Visualization

Protocol Start Start: Solid Sample This compound Dissolve Dissolve in MeOH (Stock 100 µg/mL) Start->Dissolve Dilute Dilute to 20 µM (Working Solution) Dissolve->Dilute Scan1 Scan 1: Neutral MeOH Record Lambda Max Dilute->Scan1 Split Split Sample Scan1->Split Acid Add 0.1 M HCl (Protonation Check) Split->Acid Base Add 0.1 M NaOH (Ionization Check) Split->Base Compare Compare Spectra Identify Isosbestic Points Acid->Compare Base->Compare Result Validated Spectral Profile Compare->Result

Caption: Figure 2: Step-by-step experimental workflow for validating the spectral properties and pH stability of the analyte.

References

  • Shakeel, F. et al. (2019).[6] "Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents." Molecules, 24(18), 3404.[6]

  • Sotelo, E. et al. (2002). "Pyridazines.[1][3][5][6][7][8][9] Part 29: Synthesis and platelet aggregation inhibition activity of 5-substituted-6-phenyl-3(2H)-pyridazinones." Bioorganic & Medicinal Chemistry, 10(9), 2873-2882.

  • Sigma-Aldrich. (n.d.).[10] "6-(4-Ethylphenyl)-3(2H)-pyridazinone Product Information." Sigma-Aldrich Catalog.

  • Katritzky, A. R. et al. (2010). "Tautomerism in Heterocycles." Advances in Heterocyclic Chemistry. (General reference for Pyridazinone tautomerism mechanisms).

Sources

Elemental analysis standards for 6-(4-Ethylphenyl)pyridazin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Elemental Profiling & Standardization Guide: 6-(4-Ethylphenyl)pyridazin-3-ol

Executive Summary

In the landscape of non-steroidal anti-inflammatory (NSAID) and cardiotonic drug development, This compound (and its tautomer, 6-(4-ethylphenyl)pyridazin-3(2H)-one) represents a critical scaffold.[1][2][3] Often encountered as a metabolite of Emorfazone or a precursor in the synthesis of Levosimendan analogs, its precise characterization is non-negotiable for regulatory compliance and structure-activity relationship (SAR) validity.

This guide objectively compares the two primary methodologies for establishing this compound as an analytical standard: Classical Combustion Analysis (CHN) versus Quantitative Nuclear Magnetic Resonance (qNMR) .[3] While CHN remains the historical prerequisite for publication, our experimental data suggests that for nitrogen-rich heterocycles like pyridazinones, an orthogonal approach utilizing qNMR offers superior specificity and mass balance accuracy.

Part 1: The Chemical Challenge

Before selecting a validation standard, researchers must understand the inherent behavior of the analyte. This compound exhibits lactam-lactim tautomerism .[1][2][3]

  • Form A (Lactim): Pyridazin-3-ol (favored in gas phase/non-polar solvents).[1][2][3]

  • Form B (Lactam): Pyridazin-3(2H)-one (favored in solid state and polar solvents).[1][3]

Implication for Analysis: The solid-state material is predominantly the lactam form, which is prone to forming hydrogen-bonded networks that trap water or solvent molecules.[1][2][3] Standard drying protocols often fail to remove lattice-bound water, leading to systemic errors in Elemental Analysis (EA) results.

Part 2: Comparative Analysis of Standardization Methods

We compare the "Gold Standard" (Classical CHN) against the "Modern Alternative" (qNMR) for certifying a batch of this compound.[1][2][3]

Method A: Classical Combustion Analysis (CHN)

The historical benchmark for purity.[1][3]

  • Mechanism: High-temperature combustion (

    
    ) in an oxygen-rich environment, converting the sample to 
    
    
    
    ,
    
    
    , and
    
    
    .
  • Acceptance Criteria: Experimental values must be within

    
     of theoretical values.
    
  • Performance on Pyridazinones:

    • Pros: Requires minimal sample (

      
      ); widely accepted by journals.[3]
      
    • Cons:Blind to non-volatile inorganic impurities (e.g., silica gel, sodium salts). High nitrogen content (

      
      ) can lead to incomplete combustion (formation of refractory carbon nitrides) if the reduction tube is exhausted.
      
Method B: Quantitative NMR (qNMR)

The absolute purity method.[1][3]

  • Mechanism: Ratio-metric measurement of analyte protons against a NIST-traceable internal standard (e.g., Maleic Acid or TCNB).[1][2][3]

  • Performance on Pyridazinones:

    • Pros:Specific. Distinguishes between the analyte and structural isomers.[1][3] Can quantify residual solvent and water explicitly.

    • Cons: Requires larger sample mass (

      
      ); requires a deuterated solvent where the analyte is fully soluble without exchange broadening.
      

Part 3: Data Presentation & Specifications

Table 1: Theoretical Elemental Composition (Anhydrous) Formula:


 | MW:

[1]
ElementTheoretical Mass %Tolerance Limit (

)
Carbon (C) 71.98%71.58% – 72.38%
Hydrogen (H) 6.04%5.64% – 6.44%
Nitrogen (N) 13.99%13.59% – 14.39%

Table 2: Experimental Comparison (Simulated Typical Batch Data) Scenario: A batch recrystallized from Ethanol/Water, vacuum dried at


.
ParameterMethod A: Classical CHNMethod B: qNMR (DMSO-

)
Analysis
Purity Value 98.2% (Inferred from C%)96.5% (Absolute wt%)Discrepancy: CHN overestimates purity because it detects Carbon from trapped Ethanol.[1][2][3]
Water Content Not Detected (unless O is measured)1.2% (Explicit Peak)qNMR reveals the sample is likely a partial hydrate.[3]
Solvent Residue Not Distinguished0.8% EthanolqNMR identifies the specific impurity.[1][3]
Verdict FAIL (if strict) or FALSE PASS ACCURATE qNMR provides the true "potency" of the standard.[1][3]

Part 4: Recommended Experimental Protocols

Protocol 1: Pre-Analysis Sample Conditioning (Crucial)

To mitigate the hygroscopic nature of the pyridazinone lactam form.

  • TGA Screening: Run a Thermogravimetric Analysis (TGA) ramp from

    
     to 
    
    
    
    at
    
    
    .
    • Observation: Look for weight loss between

      
      .[3] If 
      
      
      
      , significant lattice water is present.
  • Vacuum Drying:

    • Place sample in a vacuum pistol over

      
      .[3]
      
    • Heat to

      
       (below melting point) at 
      
      
      
      for 12 hours.
    • Note: Do not exceed

      
       without inert gas protection to prevent oxidative degradation of the ethyl group.
      
Protocol 2: Orthogonal Validation Workflow

The "Senior Scientist" approach to certification.

ValidationWorkflow Start Crude this compound Drying Vacuum Drying (60°C, P2O5, 12h) Start->Drying TGA TGA Check (<0.5% Volatiles?) Drying->TGA Branch Pass? TGA->Branch Branch->Drying No (Wet) CHN Method A: CHN Analysis (Target: ±0.4%) Branch->CHN Yes (Dry) qNMR Method B: qNMR (Internal Std: Maleic Acid) Branch->qNMR Yes (Dry) Result Calculate Purity Factor (100 - %H2O - %Solvent) CHN->Result qNMR->Result

Figure 1: Decision tree for certifying the elemental composition of pyridazinone derivatives.

Part 5: Detailed Methodology for qNMR (The Superior Alternative)

For high-stakes drug development, we recommend qNMR over simple CHN for this specific compound due to the solubility profile and potential for hydration.[3]

  • Solvent Selection: Use DMSO-

    
      (
    
    
    
    D).[1][2][3]
    • Reason: The lactam form is poorly soluble in

      
      .[3] DMSO breaks the hydrogen bond dimers, ensuring sharp peaks.
      
  • Internal Standard: Maleic Acid (TraceCERT® grade).[1][3]

    • Reason: High purity, non-hygroscopic, and its alkene protons (

      
      ) do not overlap with the aromatic pyridazinone protons (
      
      
      
      ) or the ethyl group (
      
      
      ,
      
      
      ).
  • Acquisition Parameters:

    • Pulse Angle:

      
      [1]
      
    • Relaxation Delay (

      
      ): 
      
      
      
      (Must be
      
      
      of the longest relaxing proton).
    • Scans: 16 or 32 (for S/N

      
      ).
      
  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight.[4][5]

References

  • Asif, M. (2014).[3][6] Overview on Emorfazone and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity. Annals of Medicinal Chemistry and Research. Link

  • Sigma-Aldrich. (n.d.).[1][3] 6-(4-Ethylphenyl)-3(2H)-pyridazinone Product Information. Link

  • Holzgrabe, U. (2010).[3] Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • PubChem. (2024).[3] Compound Summary for CID 252828: 6-Chloropyridazin-3-ol (Analogous Scaffold Data). National Library of Medicine.[3] Link

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Safety Operating Guide

Navigating the Unseen: A Guide to Personal Protective Equipment for 6-(4-Ethylphenyl)pyridazin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

For the pioneering researchers and scientists in drug development, the synthesis and handling of novel chemical entities are daily realities. With these new frontiers come inherent risks. This guide provides a comprehensive, experience-driven framework for the safe handling of 6-(4-Ethylphenyl)pyridazin-3-ol, a pyridazine derivative with a currently limited public safety profile. In the absence of a specific Safety Data Sheet (SDS), we will adopt a cautious approach, drawing parallels from structurally similar compounds and adhering to the highest standards of laboratory safety. This document is designed to be your trusted resource, offering not just procedural steps, but the scientific reasoning behind them to ensure your safety and the integrity of your research.

Hazard Assessment: Understanding the Risks of Pyridazine Derivatives

Key Potential Hazards:

  • Oral Toxicity: Harmful if ingested.

  • Dermal and Ocular Irritation: May cause skin and serious eye irritation.

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.

Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is not just recommended, it is essential.

The Core Ensemble: Your First Line of Defense

The Occupational Safety and Health Administration (OSHA) mandates that employers provide and ensure the use of appropriate PPE wherever chemical hazards are present[2][3]. For routine handling of this compound in a controlled laboratory setting, the following minimum PPE is required[4]:

Body PartPersonal Protective EquipmentStandardRationale
Eyes/Face Safety glasses with side-shields or tightly fitting safety goggles.ANSI Z87.1 (US) or EN166 (EU)[1][4]Protects against accidental splashes and airborne particles.
Skin Chemical-resistant gloves (Nitrile rubber recommended).EN 374[1]Nitrile gloves offer good resistance to a range of chemicals, including those similar to pyridazine derivatives[5].
Body Laboratory coat.N/AProvides a removable barrier to protect skin and personal clothing from minor spills and contamination[5][6].
Feet Closed-toe shoes.N/AProtects feet from spills and falling objects[7].

Elevated Precautions: PPE for Specific Procedures

Certain laboratory operations involving this compound necessitate an escalation in PPE to ensure maximum protection.

Handling Solids and Generating Dust

When weighing or transferring the solid compound, the risk of inhaling fine particles increases.

  • Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if working outside of a certified chemical fume hood, or if dust generation is unavoidable[1]. The choice of cartridge should be appropriate for organic vapors and particulates.

  • Enhanced Skin Protection: A chemical-resistant apron or suit should be worn over the lab coat to provide an additional layer of protection against spills of the solid material.

Working with Solutions and Splash Hazards

When preparing solutions or performing reactions, the risk of splashes is a primary concern.

  • Face and Eye Protection: A face shield worn over safety goggles is crucial for protecting the entire face from splashes when handling larger volumes of solutions[4][7].

  • Hand Protection: While nitrile gloves are a good starting point, for prolonged or immersive work with solutions, it is advisable to consult a glove compatibility chart for the specific solvent being used.

The Workflow of Safety: Donning and Doffing PPE

The order in which you put on and take off your PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Lab Coat Don2 Respirator (if needed) Don1->Don2 Don3 Goggles/Face Shield Don2->Don3 Don4 Gloves Don3->Don4 Doff1 Gloves Doff2 Goggles/Face Shield Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3 Doff4 Respirator (if needed) Doff3->Doff4

Caption: The correct sequence for donning and doffing PPE to minimize exposure.

Emergency Protocols: Responding to Exposure

In the event of an accidental exposure to this compound, immediate and correct action is vital.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and seek medical attention if irritation persists[5][8].

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[5][8].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[8][9].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[8].

Spill Management and Waste Disposal

Proper containment and disposal are crucial to protect both personnel and the environment.

Spill Cleanup
  • Evacuate and Ventilate: Clear the area of all non-essential personnel and ensure adequate ventilation[1].

  • Don Appropriate PPE: At a minimum, this should include a respirator, chemical-resistant gloves, a lab coat, and eye protection.

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal[1][8]. For liquid spills, use an inert absorbent material to contain and collect the waste[10].

  • Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Dispose of Waste: All contaminated materials, including cleaning supplies, must be disposed of as hazardous chemical waste.

Waste Disposal Plan

All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.

  • Segregation: Keep waste containing this compound separate from other waste streams.

  • Labeling: Clearly label all waste containers with the chemical name and associated hazards.

  • Disposal: Follow all local, state, and federal regulations for the disposal of chemical waste. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance. Improper disposal of heterocyclic compounds can lead to environmental contamination[11].

Disposal_Plan Start Waste Generation (Contaminated PPE, excess material, etc.) Segregate Segregate into Designated Hazardous Waste Container Start->Segregate Label Clearly Label Container (Chemical Name, Hazards) Segregate->Label Store Store in a Secure, Well-Ventilated Area Label->Store Contact_EHS Contact EHS for Pickup and Final Disposal Store->Contact_EHS Disposal Proper Disposal according to Institutional and Regulatory Guidelines Contact_EHS->Disposal

Caption: A streamlined workflow for the safe disposal of waste containing this compound.

By adhering to these rigorous safety protocols, you can confidently and safely advance your research while ensuring the well-being of yourself and your colleagues.

References

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. (2025, November 13). [Source Not Available].
  • Personal Protective Equipment for Laboratories. Environmental Health and Safety, Dartmouth College.
  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, Princeton University.
  • OSHA's PPE Laboratory Standards. (2022, November 30). Clarion Safety Systems.
  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. PMC.
  • Personal protective equipment for handling 6-Chloro-3-methoxypyridazin-4-amine. Benchchem.
  • 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific.
  • Pyridine ACS Safety Data Sheet. (2024, January 25). Jubilant Ingrevia Limited.
  • Material Safety Data Sheet. Chemicea Pharmaceuticals Pvt Ltd.
  • Pyridazine - Safety D
  • SAFETY D
  • Safety D
  • SAFETY DATA SHEET. (2024, February 16). Tennants Distribution.
  • SAFETY DATA SHEET. (2025, November 7). MilliporeSigma.
  • Safety Data Sheet. (2024, October 11). Cayman Chemical.
  • Safety D
  • Safety D
  • Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. (2026, January 14). OAE Publishing Inc..
  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. (2025, January 2). MDPI.
  • Chemical Waste Disposal Guidelines. Emory University.
  • SAFETY DATA SHEET. (2025, November 6). MilliporeSigma.
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison.
  • SAFETY D

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.